Product packaging for (S)-1-N-Boc-Piperidine-2-carboxamide(Cat. No.:CAS No. 78058-41-0)

(S)-1-N-Boc-Piperidine-2-carboxamide

Cat. No.: B1334053
CAS No.: 78058-41-0
M. Wt: 228.29 g/mol
InChI Key: KIFYKONQFFJILQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-1-N-Boc-Piperidine-2-carboxamide is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O3 B1334053 (S)-1-N-Boc-Piperidine-2-carboxamide CAS No. 78058-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFYKONQFFJILQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373564
Record name (s)-1-n-boc-pipecolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78058-41-0
Record name (s)-1-n-boc-pipecolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-N-Boc-Piperidine-2-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of (S)-1-N-Boc-Piperidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for this compound, a key intermediate in medicinal chemistry and drug discovery. The information is presented to support research and development activities in the pharmaceutical sciences.

Core Chemical Properties

This compound, also known by its IUPAC name tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate, is a derivative of the amino acid L-pipecolic acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step organic syntheses.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 78058-41-0[1]
Molecular Formula C₁₁H₂₀N₂O₃[2]
Molecular Weight 228.29 g/mol [2]
Appearance White to off-white solid[2]
Boiling Point 384.4 ± 31.0 °C (Predicted)[2]
Density 1.123 ± 0.06 g/cm³ (Predicted)[2]
Storage 2-8°C, protect from light, sealed in dry conditions[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound.

Table 2: NMR Spectral Data for this compound

NucleusChemical Shift (ppm)DescriptionSource
¹H NMR ~1.44Singlet, 9H (Boc group protons)[3]
4.29-4.31Broad multiplet, 1H (C-2 proton)[3]
5.34-8.03Broad signal (Amide N-H protons, solvent dependent)[3]
¹³C NMR 172-175Carboxamide carbonyl[3]
154-156Boc carbonyl[3]
79.1-79.5Quaternary carbon of Boc group[3]
53-54C-2 of piperidine ring[3]
28.2-28.4tert-butyl carbons of Boc group[3]
22-31C-3, C-4, C-5 of piperidine ring[3]

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid precursor, (S)-1-Boc-piperidine-2-carboxylic acid. The key transformation is an amide bond formation.

Precursor: (S)-1-Boc-piperidine-2-carboxylic acid

Table 3: Physicochemical Properties of (S)-1-Boc-piperidine-2-carboxylic acid

PropertyValueSource
CAS Number 26250-84-0[4]
Molecular Formula C₁₁H₁₉NO₄[4]
Molecular Weight 229.27 g/mol [4]
Melting Point 122-126 °C[4]
Specific Rotation ([α]²³/D) -63.2° (c = 1 in acetic acid)[4]
Solubility Insoluble in water[4]
Experimental Protocol: Amide Bond Formation

The synthesis of this compound from (S)-1-Boc-piperidine-2-carboxylic acid is achieved through amide coupling. Below are two common and robust protocols.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[5]

  • Materials and Reagents:

    • (S)-1-Boc-piperidine-2-carboxylic acid

    • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base)

    • EDC hydrochloride (1.1-1.5 equivalents)

    • HOBt (1.1-1.5 equivalents)

    • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

    • Reagents for work-up: 1M HCl, saturated aqueous NaHCO₃, brine, and anhydrous Na₂SO₄ or MgSO₄.

  • Procedure:

    • Dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the ammonia source in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC-HCl (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[5]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction with DCM.

    • Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

    • Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.[5]

Protocol 2: HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[5]

  • Materials and Reagents:

    • (S)-1-Boc-piperidine-2-carboxylic acid

    • Ammonia source

    • HATU (1.1-1.5 equivalents)

    • DIPEA (2-3 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).[5]

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add the ammonia source to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer, concentrate, and purify the crude product as described in Protocol 1.

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification and Analysis start (S)-1-Boc-piperidine-2-carboxylic acid reagents Ammonia Source, Coupling Agent (EDC/HOBt or HATU), Base (DIPEA) reaction Amide Coupling Reaction in Anhydrous Solvent (DMF or DCM) start->reaction reagents->reaction extraction Solvent Extraction reaction->extraction washing Aqueous Washes (Acid, Base, Brine) extraction->washing drying Drying and Concentration washing->drying purification Column Chromatography or Recrystallization drying->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis final_product This compound analysis->final_product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex, biologically active molecules.[6] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] This intermediate serves as a starting point for creating diverse chemical libraries for screening against various biological targets.[6] While specific biological activities for this compound itself are not well-documented, its derivatives are explored for their potential interactions with receptors and enzymes.[3] The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom.

Logical Relationship of Components

The following diagram illustrates the relationship between the precursor, the reaction, and the final product.

G Chemical Transformation Overview precursor (S)-1-Boc-piperidine-2-carboxylic acid (C₁₁H₁₉NO₄) reaction Amide Bond Formation precursor->reaction product This compound (C₁₁H₂₀N₂O₃) reaction->product reagents + Ammonia Source + Coupling Reagents reagents->reaction

Caption: Conversion of the carboxylic acid to the carboxamide.

References

An In-Depth Technical Guide on the Molecular Structure of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Molecular Structure and Properties

This compound, with the IUPAC name tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate, is a derivative of the amino acid L-pipecolic acid.[1] The molecule features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxamide group at the C-2 position in the (S) configuration.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₃[1]
Molecular Weight 228.29 g/mol [1]
CAS Number 78058-41-0[1]
IUPAC Name tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate[1]
SMILES String CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N[1]
Appearance White to off-white powder[2]
Melting Point 122-126 °C (for the corresponding carboxylic acid)[2]
Solubility Soluble in organic solvents like methanol, chloroform, and dimethylformamide. Insoluble in water.[2]
Conformational Analysis

The piperidine ring in N-Boc-protected piperidine derivatives, including this compound, predominantly adopts a chair conformation.[1] This conformation minimizes steric strain. The bulky tert-butoxycarbonyl (Boc) group and the carboxamide substituent at the C-2 position preferentially occupy equatorial positions to further reduce steric hindrance.[1]

Due to the partial double bond character of the N-C(O) bond in the Boc group, rotation around this bond is restricted. This restricted rotation can give rise to the presence of rotamers, which are observable in NMR spectroscopy, often leading to broadened signals for atoms near the Boc group.[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data (typical values)

Chemical Shift (ppm)MultiplicityAssignment
~4.3mH-2 (methine proton at the stereocenter)
~3.9mPiperidine ring protons
~2.8mPiperidine ring protons
~1.8-1.5mPiperidine ring protons
1.44stert-butyl protons of the Boc group (9H)

¹³C NMR Spectral Data (typical values)

Chemical Shift (ppm)Assignment
~175C=O (carboxamide)
~155C=O (Boc group)
~80Quaternary carbon of the Boc group
~55C-2 (methine carbon)
~45Piperidine ring carbons
~28.5Methyl carbons of the Boc group
~25-20Piperidine ring carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200N-H stretchAmide
~2975-2850C-H stretchAliphatic
~1700C=O stretchBoc group
~1650C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~1160C-O stretchBoc group

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of the corresponding carboxylic acid, (S)-1-N-Boc-piperidine-2-carboxylic acid.

Materials:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid

  • Ammonia or an ammonia source (e.g., ammonium chloride and a base)

  • A coupling agent (e.g., EDC.HCl, HATU)

  • A base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

  • Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Introduce the ammonia source to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique like TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

NMR Spectroscopy Protocol

Instrumentation:

  • A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, a typical spectral width would be from 0 to 12 ppm.

  • For ¹³C NMR, a typical spectral width would be from 0 to 200 ppm.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Visualizations

Molecular Structure

The following diagram illustrates the 2D molecular structure of this compound.

synthesis_pathway reactant (S)-1-N-Boc-piperidine-2-carboxylic acid product This compound reactant->product Amidation reagents Coupling Agent (e.g., EDC.HCl) Base (e.g., DIPEA) Ammonia Source reagents->product

References

An In-depth Technical Guide to the Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-1-N-Boc-piperidine-2-carboxamide, a valuable chiral building block in medicinal chemistry and drug development. The primary synthetic route involves the amidation of (S)-1-Boc-piperidine-2-carboxylic acid. This document details the common synthetic pathways, provides comparative data on different coupling methodologies, and offers detailed experimental protocols.

Overview of the Synthetic Pathway

The most prevalent and efficient method for the synthesis of this compound is the coupling of the corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid (also known as N-Boc-L-pipecolic acid), with an ammonia source. This transformation is typically achieved using standard peptide coupling reagents.

The general synthetic scheme is as follows:

G cluster_0 Synthesis Pathway A (S)-1-Boc-piperidine-2-carboxylic acid B This compound A->B Amidation Reagents Coupling Reagent, Base, Ammonia Source, Solvent Reagents->A G cluster_1 Experimental Workflow A 1. Dissolve Starting Material B 2. Add Reagents at 0°C A->B C 3. Reaction at Room Temperature B->C D 4. Monitor Progress (TLC/LC-MS) C->D E 5. Aqueous Workup D->E Reaction Complete F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Purification (Chromatography) G->H I Final Product H->I

(S)-1-N-Boc-Piperidine-2-carboxamide CAS number 388077-74-5.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 388077-74-5 Synonyms: tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate, N-Boc-L-pipecolinamide

This document provides a comprehensive technical overview of (S)-1-N-Boc-Piperidine-2-carboxamide, a key heterocyclic building block used in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Compound Overview

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a primary carboxamide at the C2 position. The Boc group enhances the molecule's stability and solubility in organic solvents, making it a versatile intermediate for complex synthetic pathways. Its primary application is as a scaffold or starting material for the construction of more complex, biologically active molecules, particularly in the development of novel therapeutic agents.

Physicochemical and Analytical Data

The quantitative properties of this compound are summarized below. Data is aggregated from various chemical supplier technical sheets.

PropertyValue
CAS Number 388077-74-5
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
Appearance White to off-white crystalline powder or solid
Purity ≥98%
Predicted Boiling Point 384.4 ± 31.0 °C at 760 mmHg
Predicted Density 1.123 ± 0.06 g/cm³
Storage Conditions Room Temperature, Sealed in dry environment

Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. This compound serves as a crucial intermediate, allowing for further functionalization to create a diverse library of bioactive compounds.

Its most notable application context is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. While not a direct precursor in all published routes, its core structure is fundamental to key intermediates used in the synthesis of drugs like Niraparib.

Logical Workflow in Drug Discovery

The following diagram illustrates the logical progression from a building block like this compound to a potential drug candidate.

G Figure 1: Drug Discovery Workflow A Building Block This compound B Multi-step Synthesis (Coupling, Deprotection, etc.) A->B C API Synthesis (e.g., PARP Inhibitor) B->C D Preclinical Studies (In vitro & In vivo) C->D E Clinical Trials D->E

Figure 1: Drug Discovery Workflow
Associated Signaling Pathway: PARP Inhibition

This compound is an intermediate for synthesizing molecules that target the PARP family of enzymes, which are critical for DNA repair. PARP inhibitors exploit a concept known as "synthetic lethality". In cancer cells with mutations in other DNA repair genes like BRCA1 or BRCA2, the inhibition of PARP prevents the repair of single-strand DNA breaks. These unrepaired breaks lead to the accumulation of catastrophic double-strand breaks during cell division, ultimately causing cancer cell death while largely sparing healthy cells.

The diagram below outlines the mechanism of action for PARP inhibitors.

G Figure 2: PARP Inhibition Signaling Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell ssb1 DNA Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 recruits ber Base Excision Repair (BER) parp1->ber activates repair1 DNA Repaired ber->repair1 leads to ssb2 DNA Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 parpi PARP Inhibitor (e.g., Niraparib) parpi->parp2 inhibits dsb Replication Fork Collapse => Double-Strand Break (DSB) parp2->dsb unrepaired SSB leads to hrd Deficient Homologous Recombination (HR) dsb->hrd cannot be repaired by death Cell Death (Apoptosis) hrd->death leads to

Figure 2: PARP Inhibition Signaling Pathway

Experimental Protocols

The following is a representative protocol for amide bond formation using standard peptide coupling reagents, adapted from established methodologies for similar substrates. This procedure should be optimized for specific laboratory conditions.

Synthesis of this compound

This two-step process involves the activation of the carboxylic acid followed by nucleophilic attack by ammonia.

G Figure 3: General Synthesis Workflow start Start: (S)-1-Boc-piperidine- 2-carboxylic acid step1 Step 1: Carboxylic Acid Activation Reagents: HATU, DIPEA Solvent: Anhydrous DMF start->step1 step2 Step 2: Amidation Reagent: Ammonium Chloride (in situ ammonia source) step1->step2 product Product Isolation & Purification (Workup & Chromatography) step2->product final Final Product: (S)-1-N-Boc-Piperidine- 2-carboxamide product->final

Figure 3: General Synthesis Workflow

Materials:

  • (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation: To a solution of (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimum amount of DMF and add DIPEA (1.0 eq) to generate ammonia in situ. Add this solution to the activated ester mixture from Step 1.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is intended for research and development purposes only.

The Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-1-N-Boc-piperidine-2-carboxamide, a valuable chiral building block in medicinal chemistry and pharmaceutical development. This document details the primary starting materials, synthetic pathways, and detailed experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison.

Core Starting Materials

The synthesis of this compound primarily commences from (S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid. The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O).

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Key Role
(S)-Piperidine-2-carboxylic acidC₆H₁₁NO₂129.16Piperidine scaffold source
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Boc-protecting group source

Synthetic Pathways

The formation of this compound is typically achieved through a stepwise synthetic approach. This methodology involves two key transformations: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the amidation of the carboxylic acid functionality. A one-pot synthesis, while plausible and efficient, is less commonly detailed in readily available literature. The stepwise approach offers distinct advantages in terms of purification and characterization of the intermediate product, ensuring the final compound's high purity.

A logical workflow for the stepwise synthesis is outlined below:

G A Starting Material: (S)-Piperidine-2-carboxylic acid B Step 1: Boc Protection Reagent: Boc₂O, Base (e.g., NaHCO₃) Solvent: THF/Water A->B C Intermediate: (S)-1-N-Boc-piperidine-2-carboxylic acid B->C D Step 2: Amidation Reagents: Coupling agent (e.g., EDC, HOBt), Ammonia source Solvent: Anhydrous organic solvent (e.g., DMF, DCM) C->D E Final Product: This compound D->E F Purification (e.g., Column Chromatography) E->F

Caption: Stepwise synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of (S)-1-N-Boc-piperidine-2-carboxylic acid

This protocol is adapted from a general procedure for the Boc-protection of amino acids.[1]

Materials and Reagents:

  • (S)-Piperidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A suspension of (S)-piperidine-2-carboxylic acid (1.0 equivalent) is prepared in a 1:1 mixture of THF and water.

  • Sodium bicarbonate (3.0 equivalents) is added to the suspension, and the mixture is stirred at room temperature for 30 minutes.

  • Boc anhydride (1.05 equivalents) is then added to the reaction mixture, which is subsequently stirred for 12 hours at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the THF.

  • The pH of the remaining aqueous residue is adjusted to 2 using an aqueous citric acid solution.

  • The aqueous layer is then extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with water and brine solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired product, (S)-1-N-Boc-piperidine-2-carboxylic acid.

Reactant/ReagentMolar EquivalentsPurpose
(S)-Piperidine-2-carboxylic acid1.0Substrate
Sodium bicarbonate3.0Base
Boc anhydride1.05Protecting group source
Step 2: Amide Formation from (S)-1-N-Boc-piperidine-2-carboxylic acid

This protocol describes a general method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like diisopropylethylamine - DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 equivalent), the ammonia source (e.g., ammonium chloride, 1.1 equivalents), HOBt (1.2 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) are dissolved in anhydrous DCM or DMF.

  • The mixture is cooled to 0 °C in an ice bath.

  • EDC-HCl (1.2 equivalents) is added portion-wise to the cooled solution.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is diluted with DCM.

  • The organic phase is washed sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography to yield this compound.

Reactant/ReagentMolar EquivalentsPurpose
(S)-1-N-Boc-piperidine-2-carboxylic acid1.0Substrate
Ammonia Source (e.g., NH₄Cl)1.1Amine source for amide
HOBt1.2Coupling additive (reduces side reactions)
EDC-HCl1.2Coupling agent
DIPEA2.0Non-nucleophilic base

Data Presentation

The following table summarizes typical reaction parameters. Please note that yields can vary based on the scale of the reaction and purification efficiency.

StepKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)
Boc Protection Boc₂O, NaHCO₃THF/H₂O12 hoursRoom Temperature>95%[1]
Amidation EDC-HCl, HOBt, NH₄Cl, DIPEADCM or DMF12-16 hours0 to Room Temperature70-90% (general estimate)

Purification and Characterization

The final product, this compound, is typically a solid at room temperature. Purification is most commonly achieved through flash column chromatography on silica gel.

Characterization of the final compound and the intermediate can be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. For chiral compounds, chiral HPLC is employed to determine enantiomeric purity.

Safety and Handling

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbodiimides (e.g., EDC-HCl): These are moisture-sensitive and can be skin and respiratory tract irritants. Handle in a dry, inert atmosphere and wear appropriate PPE.

  • Solvents (DCM, DMF, THF): These organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use and handle them in a fume hood.

References

Spectroscopic and Synthetic Profile of (S)-1-N-Boc-Piperidine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic protocols for (S)-1-N-Boc-Piperidine-2-carboxamide, a key intermediate in medicinal chemistry and drug design. The strategic placement of the N-Boc protecting group and the carboxamide functionality on the piperidine scaffold makes it a versatile building block for the synthesis of biologically active molecules.[1] This document outlines the characteristic spectroscopic signatures and a detailed experimental workflow for its preparation and analysis, aimed at supporting research and development in the pharmaceutical sciences.

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra characteristically display signals corresponding to the piperidine ring, the N-Boc protecting group, and the carboxamide moiety.[1] A notable feature in the NMR spectra is the broadening of signals associated with the rotation of the Boc group, which can lead to the observation of rotamers.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.29-4.31m1HC-2 proton (methine)
~3.85m1HPiperidine ring proton
~3.35m2HPiperidine ring protons
~1.70-1.95m6HPiperidine ring protons
1.44s9Htert-butyl protons of Boc group

Note: Chemical shifts can vary depending on the solvent and concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172-175Carbonyl carbon of carboxamide
~154-156Carbonyl carbon of Boc group
~79.1-79.5Quaternary carbon of Boc group
~57C-2 of piperidine ring
~46C-6 of piperidine ring
~28.2-28.4tert-butyl carbons of Boc group
~20-30C-3, C-4, C-5 of piperidine ring

Note: Signal broadening may be observed for carbons adjacent to the nitrogen due to rotameric effects.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is characterized by the stretching vibrations of the amide and carbamate groups.

Table 3: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3428N-H stretch (amide)
~2970, ~2870C-H stretch (aliphatic)
~1690, ~1670C=O stretch (Boc group and amide I)
~1478, ~1457C-H bend (aliphatic)
~1366C-H bend (tert-butyl)
~1250, ~1170C-N stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, with a molecular formula of C₁₁H₂₀N₂O₃, the expected molecular weight is approximately 228.29 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

m/z ValueAssignment
~229.1[M+H]⁺ (protonated molecule)
~251.1[M+Na]⁺ (sodium adduct)
~173.1[M - C₄H₉O]⁺ (loss of tert-butoxy group)
~129.1[M - Boc]⁺ (loss of Boc group)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound typically starts from (S)-1-N-Boc-piperidine-2-carboxylic acid. The carboxylic acid is activated and then reacted with an ammonia source to form the primary amide.

Materials:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)[3]

  • 4-(Dimethylamino)pyridine (DMAP)[3]

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 5% Sodium bicarbonate solution (NaHCO₃)[3]

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM), add EDC.HCl (1.1 equivalents) and DMAP (0.2 equivalents).[3]

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes to activate the carboxylic acid.[3]

  • In a separate flask, prepare a solution of ammonia by adding triethylamine (2 equivalents) to a suspension of ammonium chloride (1.5 equivalents) in DCM and stir for 15 minutes.

  • Add the ammonia solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir overnight at room temperature.[3]

  • Upon completion, quench the reaction by partitioning the mixture between DCM and a 5% NaHCO₃ solution.[3]

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[5]

  • Samples are dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]

IR Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.[5]

  • Data is reported in wavenumbers (cm⁻¹).[5]

Mass Spectrometry:

  • High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[5]

Visualizations

The following diagrams illustrate the synthesis and purification workflow for this compound.

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_amination Amidation start (S)-1-N-Boc-piperidine-2-carboxylic acid in DCM reagents EDC.HCl, DMAP start->reagents activated Activated Ester Intermediate reagents->activated Stir at RT, 10 min ammonia Ammonia in DCM activated->ammonia Stir overnight at RT activated->ammonia product Crude this compound ammonia->product Purification_Workflow crude Crude Product from Reaction Mixture workup Aqueous Workup (DCM/NaHCO3) crude->workup Quench extraction Separation and Washing workup->extraction drying Drying (Na2SO4) and Concentration extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography Purification pure Pure this compound chromatography->pure Elution with EtOAc/Hexane

References

(S)-1-N-Boc-Piperidine-2-carboxamide: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (S)-1-N-Boc-piperidine-2-carboxamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative data in public literature, this guide synthesizes information from analogous compounds and established scientific principles to provide a robust framework for its handling and use. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability parameters in their own laboratory settings.

Chemical Properties

This compound is a white to off-white solid with the chemical formula C₁₁H₂₀N₂O₃ and a molecular weight of approximately 228.29 g/mol [1]. The presence of the tert-butoxycarbonyl (Boc) protecting group and the carboxamide functional group significantly influences its physicochemical properties.

PropertyValueSource
Molecular FormulaC₁₁H₂₀N₂O₃[1]
Molecular Weight228.29 g/mol [1]
AppearanceWhite to off-white solid[2]
Predicted Boiling Point384.4 ± 31.0 °C[2]
Predicted Density1.123 ± 0.06 g/cm³[2]
Storage Temperature2-8°C, protect from light[2]

Solubility Profile

Predicted Qualitative Solubility:

SolventPredicted SolubilityRationale / Supporting Data from Analogous Compounds
Dimethyl Sulfoxide (DMSO)Likely SolubleBoc-protected amino acids often show good solubility in DMSO, sometimes requiring sonication or warming[4].
Dichloromethane (DCM)Likely SolubleMany Boc-protected compounds are soluble in chlorinated solvents[5].
Dimethylformamide (DMF)Likely SolubleDMF is a common solvent for peptide synthesis and related Boc-protected intermediates[4].
MethanolLikely SolubleAlcohols are generally effective solvents for polar organic molecules.
WaterSparingly Soluble to InsolubleThe related carboxylic acid is insoluble in water[3]. The carboxamide may have slightly higher aqueous solubility, but it is expected to be low.
HexaneLikely InsolubleNonpolar solvents like hydrocarbons are generally poor solvents for polar, amide-containing compounds[5].

Stability Profile

The stability of this compound is governed by the chemical reactivity of the amide and the Boc-protecting group.

pH Stability: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. Studies on other cyclic amides have shown that while they can be stable under neutral pH conditions, hydrolysis can occur at extreme pH ranges[6]. The Boc group is notoriously labile under acidic conditions, leading to its removal. Therefore, prolonged exposure to strong acids and bases should be avoided.

Thermal Stability: While specific data is unavailable, the recommended storage condition of 2-8°C suggests that the compound may be sensitive to higher temperatures over time[2]. For Boc-protected amino acids, gentle warming up to 40°C is sometimes used to aid dissolution, but prolonged exposure to elevated temperatures should be avoided to prevent degradation[4].

Photostability: The recommendation to "protect from light" indicates potential sensitivity to light, which could lead to degradation[2].

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of the compound at a defined temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DCM, DMF, Methanol, Water)

  • Volumetric flasks

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

  • Preparation of Standard Solutions: Accurately weigh a known amount of the compound and dissolve it in a solvent in which it is freely soluble to prepare a stock solution of known concentration. Prepare a series of dilutions to generate a standard curve for quantification.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of the test solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached[5].

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid[5].

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC method against the standard curve to determine the concentration of the dissolved compound.

  • Calculation of Solubility: Calculate the concentration in the original supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Experimental Workflow for Solubility Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_calc Analysis prep_stock Prepare Standard Solutions quantify Quantify Concentration prep_stock->quantify prep_sample Prepare Supersaturated Samples equilibrate Equilibrate (24-48h at constant T) prep_sample->equilibrate separate Centrifuge to Separate Phases equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze analyze->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Experimental Solubility Determination.

Protocol for Stability Testing

This protocol is based on ICH guidelines for stability testing of active pharmaceutical ingredients (APIs) and intermediates[7][8].

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • This compound from at least three primary batches.

  • Stability chambers with controlled temperature and humidity.

  • Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Methodology:

  • Protocol Design: Establish a formal stability protocol specifying batches, storage conditions, testing frequency, and analytical methods.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Photostability: Test under controlled light exposure as per ICH Q1B guidelines.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Testing: At each time point, test the samples for:

    • Appearance

    • Assay (potency)

    • Degradation products (impurities)

    • Water content (if applicable)

  • Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. A significant change for an API is defined as a failure to meet its specification[8].

Logical Flow for Stability Study:

G cluster_testing Periodic Testing start Define Stability Protocol batches Select ≥ 3 Primary Batches start->batches storage Place in Long-Term & Accelerated Storage batches->storage t0 Time 0 storage->t0 tn Time n storage->tn analysis Analyze Samples (Assay, Impurities, etc.) t0->analysis tn->analysis evaluation Evaluate Data & Trends analysis->evaluation end Establish Re-test Period evaluation->end

Caption: High-level workflow for a pharmaceutical stability study.

Conclusion

While specific, publicly available data for the solubility and stability of this compound is limited, this guide provides a framework for its handling based on the properties of analogous compounds and established scientific principles. It is predicted to be soluble in common polar aprotic solvents and less soluble in nonpolar solvents and water. The compound's stability is likely compromised by exposure to strong acids, bases, elevated temperatures, and light. For drug development professionals, it is imperative to conduct in-house solubility and stability studies using the detailed protocols provided to establish precise parameters for its use in further synthesis and formulation.

References

An In-depth Technical Guide to the Biological Activity of (S)-1-N-Boc-Piperidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-piperidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its stereochemistry and conformational flexibility allow for precise interactions with a variety of biological targets. The N-Boc protected precursor, (S)-1-N-Boc-piperidine-2-carboxylic acid, serves as a crucial building block in the synthesis of these derivatives. While the N-Boc group is often removed or replaced during synthesis to yield the final active molecule, its role in the synthetic pathway is pivotal. This guide explores the diverse biological activities of derivatives originating from this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Enzyme Inhibition

Derivatives of (S)-piperidine-2-carboxamide have been identified as potent inhibitors of several key enzyme classes, demonstrating their therapeutic potential in a range of diseases.

Calpains are a family of calcium-dependent cysteine proteases, and their over-activation is implicated in neurodegenerative diseases and ischemic injury. Piperidine carboxamide derivatives have been developed as effective calpain inhibitors. Specifically, certain keto amide derivatives have shown high potency and selectivity.[1] These compounds have demonstrated anticonvulsive properties in animal models, suggesting that their calpain inhibitory action in the brain could be therapeutically beneficial.[1]

Table 1: In Vitro Calpain Inhibitory Activity of Piperidine Carboxamide Keto Amide Derivatives [1]

Compound Target Enzyme Ki (nM) Selectivity over Cathepsin B
11f µ-Calpain 30 > 100-fold

| 11j | µ-Calpain | 9 | > 100-fold |

The proteasome is a critical multi-subunit enzyme complex responsible for protein degradation, making it an attractive drug target for diseases, including malaria. A novel series of piperidine carboxamides has been identified with potent antimalarial activity through the inhibition of the Plasmodium falciparum proteasome β5 active site (Pfβ5).[2] These compounds are highly selective for the parasite's proteasome over human isoforms and have demonstrated efficacy in mouse models of malaria following oral administration.[2]

Table 2: Antimalarial Activity of Piperidine Carboxamide Derivatives [2]

Compound Target EC50 (µM) vs. P. falciparum (Pf3D7)
SW042 Pfβ5 Proteasome 0.14 - 0.19

| SW584 | Pfβ5 Proteasome | Potent analog with in vivo efficacy |

Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for HIV entry into host cells. In silico studies have explored piperidine-based sulfo-carboxamide derivatives as potential CCR5 antagonists.[3] Molecular modeling and dynamics simulations suggest that these derivatives could achieve stable and competitive binding to the receptor, potentially inhibiting viral entry.[3] This line of research indicates a promising, though currently preclinical, avenue for the development of novel anti-HIV therapeutics based on the piperidine carboxamide scaffold.

Other Biological Activities

Piperidine carboxamide derivatives have been investigated as potential antitumor agents, notably as inhibitors of Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase whose aberrant activation is a driver in several cancers. Systematic studies on the structure-activity relationship (SAR) of these derivatives have been conducted to optimize their efficacy against tumor cell lines, such as Karpas-299.[4]

The derivative (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide is a metabolite of the local anesthetic Ropivacaine and is also used as an intermediate in the synthesis of other analgesics.[5] Its toxicological profile has been evaluated, providing important data for drug safety assessment.

Table 3: Acute Toxicity Data for N-(2,6-Dimethylphenyl)-2-Piperidine Carboxamide [6]

Test Type Route of Exposure Species Dose / Duration
LD50 Intraperitoneal Mouse 140 mg/kg

| LD50 | Intravenous | Mouse | 45 mg/kg |

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections describe the methodologies used to evaluate the biological activities of (S)-piperidine-2-carboxamide derivatives.

Protocol 1: µ-Calpain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of compounds against µ-calpain.

Principle: The assay measures the cleavage of a fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (7-amino-4-methylcoumarin), by the enzyme. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity is proportional to enzyme activity. Inhibitors will reduce the rate of this increase.

Materials:

  • µ-Calpain enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM DTT, 1 mM EDTA)

  • Activation Buffer (Assay buffer containing CaCl2)

  • Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the Assay Buffer to the desired final concentrations.

  • Enzyme Reaction: a. To each well of the 96-well plate, add the test compound solution. b. Add the µ-calpain enzyme solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate and the Activation Buffer containing CaCl2.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.

  • Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or Ki value.[1]

Protocol 2: Antimalarial Cell-Based Assay (P. falciparum)

This protocol outlines the SYBR Green I-based assay for measuring the growth inhibition of Plasmodium falciparum asexual blood stages.

Principle: The assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasites within red blood cells. A decrease in fluorescence intensity in treated samples compared to untreated controls indicates inhibition of parasite growth.

Materials:

  • Synchronized, ring-stage P. falciparum culture (e.g., 3D7 strain) at a known parasitemia and hematocrit.

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin).

  • Lysis Buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • SYBR Green I dye (10,000x stock in DMSO).

  • Test Compounds (dissolved in DMSO).

  • 96-well microplates.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

  • Compound Plating: Add serially diluted test compounds to the wells of a 96-well plate. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.

  • Parasite Culture Addition: Add the parasitized red blood cell suspension to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: a. Freeze the plates at -80°C to lyse the red blood cells. b. Thaw the plates and add Lysis Buffer containing SYBR Green I dye to each well. c. Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence from uninfected red blood cells. b. Calculate the percentage of growth inhibition for each concentration. c. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.[2]

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Human cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test Compounds (dissolved in DMSO).

  • 96-well clear plates.

  • Absorbance plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the Solubilization Solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) value.

Visualizations: Pathways and Workflows

Synthesis_Workflow Start (S)-1-N-Boc-Piperidine- 2-carboxylic acid Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate (S)-Piperidine-2- carboxylic acid Deprotection->Intermediate AmideCoupling Amide Coupling (e.g., R-NH2, EDCI, HOBt) Intermediate->AmideCoupling FinalProduct Biologically Active (S)-Piperidine-2-carboxamide Derivative AmideCoupling->FinalProduct

Caption: General synthetic route to (S)-piperidine-2-carboxamide derivatives.

Proteasome_Inhibition cluster_parasite Plasmodium falciparum Proteasome Pfβ5 Proteasome (Protein Degradation) ParasiteGrowth Parasite Survival & Replication Proteasome->ParasiteGrowth enables CellDeath Parasite Death Proteasome->CellDeath inhibition leads to Proteins Ubiquitinated Proteins Proteins->Proteasome targeted for degradation Inhibitor Piperidine Carboxamide Derivative (e.g., SW042) Inhibitor->Inhibition Inhibition->Proteasome

Caption: Mechanism of antimalarial action via proteasome inhibition.

Calpain_Inhibition_Pathway cluster_cell Neuron / Cell Calcium High Intracellular Ca²⁺ (e.g., from Excitotoxicity) Calpain Calpain Activation Calcium->Calpain activates Substrates Cytoskeletal Proteins, Enzymes, Receptors Calpain->Substrates cleaves Neuroprotection Neuroprotection Calpain->Neuroprotection inhibition leads to Damage Cellular Damage & Apoptosis Substrates->Damage degradation leads to Inhibitor Piperidine Carboxamide Keto Amide Derivative Inhibitor->Inhibition Inhibition->Calpain

Caption: Neuroprotective mechanism via calpain inhibition pathway.

References

Role of Boc protecting group in piperidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Boc Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents, contributing significantly to their biological activity, binding affinity, and pharmacokinetic properties.[1] The synthesis of complex molecules containing this heterocycle often requires a strategic approach to manage the reactivity of the piperidine nitrogen. Among the arsenal of amine-protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands out as an indispensable tool.[2][3] Its widespread use is a testament to its unique combination of stability, ease of introduction, and selective, mild removal conditions.[2][4]

This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in piperidine synthesis. We will delve into the core principles of Boc protection, detail experimental protocols for its introduction and cleavage, present quantitative data from key transformations, and illustrate its application in complex synthetic pathways, particularly within the realm of drug development.

Core Principles of the Boc Protecting Group

The utility of the Boc group stems from its classification as a carbamate, which effectively moderates the nucleophilicity and basicity of the piperidine nitrogen.[5] Its primary advantages lie in its robustness and orthogonality to other common protecting groups.

Key Advantages:

  • Stability: The Boc group is remarkably stable under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[2][6] This stability allows for extensive chemical modifications on other parts of the molecule without premature deprotection of the piperidine nitrogen.[4]

  • Acid Lability: The cornerstone of the Boc group's utility is its facile cleavage under acidic conditions.[3] This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are mild enough not to disturb many other functional groups.[7]

  • Orthogonality: The differential stability of the Boc group (acid-labile) compared to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group is fundamental to complex multi-step synthesis.[2][3] This orthogonality permits the selective deprotection of one amine in the presence of others, enabling intricate synthetic strategies.[8]

cluster_protection Protection Groups & Conditions cluster_conditions Boc Boc (tert-butoxycarbonyl) c1 Acidic Conditions (e.g., TFA, HCl) Boc->c1 Labile c2 Basic Conditions (e.g., Piperidine) Boc->c2 Stable c3 Hydrogenolysis (e.g., H₂, Pd/C) Boc->c3 Stable Fmoc Fmoc (9-fluorenylmethoxycarbonyl) Fmoc->c1 Stable Fmoc->c2 Labile Fmoc->c3 Stable Cbz Cbz (Benzyloxycarbonyl) Cbz->c1 Stable Cbz->c2 Stable Cbz->c3 Labile Boc_dep Stable Fmoc_dep Labile Cbz_dep Labile

Caption: Orthogonality of common amine protecting groups.

Synthesis of Boc-Protected Piperidines: The Protection Step

The introduction of the Boc group onto the piperidine nitrogen is a robust and high-yielding transformation, typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Mechanism of Protection

The reaction proceeds via a nucleophilic attack of the piperidine's secondary amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[9] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate anion, which is unstable and decomposes into carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the positively charged nitrogen to yield the final N-Boc-piperidine product.[10]

Piperidine Piperidine (R₂NH) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate BocPiperidine N-Boc-piperidine (R₂N-Boc) Intermediate->BocPiperidine Collapse & Deprotonation Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: Boc protection of a secondary amine like piperidine.

Experimental Protocols for Boc Protection

Protocol 1: General N-Boc Protection of Piperidine

This protocol is a standard and effective method for the Boc protection of piperidine and its derivatives.

  • Materials:

    • Piperidine derivative (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

    • Triethylamine (TEA) (1.2 - 3.0 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equiv)

    • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the piperidine derivative (1.0 equiv) in CH₂Cl₂ at 0 °C (ice bath).

    • To the stirred solution, add triethylamine (TEA).

    • Add a catalytic amount of DMAP, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

    • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).[8]

    • Upon completion, quench the reaction with distilled water.

    • Extract the mixture with CH₂Cl₂ (3x).

    • Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography if necessary.

SubstrateReagentsSolventTime (h)Yield (%)Reference
(S)-Dimethyl 2-aminopentanedioate(Boc)₂O, TEA, DMAPCH₂Cl₂692
1,2,3,6-Tetrahydropyridine(Boc)₂OTHFOvernight89[11]
Piperidine-3-ylcarbamate(Boc)₂OAcetic Acid / H₂O12 (hydrogenation) + workup73.8[12]

Table 1: Summary of Quantitative Data for Boc Protection Reactions.

Deprotection of N-Boc-Piperidines

The removal of the Boc group is efficiently accomplished under acidic conditions, liberating the free piperidine amine for subsequent reactions.

Mechanism of Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA.[5][9] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl carbocation, carbon dioxide, and the protonated amine.[5] The tert-butyl cation is typically scavenged by forming isobutene. The final step is a simple acid-base workup to neutralize the amine salt.[5][9]

BocPiperidine N-Boc-piperidine Protonated Protonated Intermediate BocPiperidine->Protonated Acid Strong Acid (H⁺) (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tButylCation t-Butyl Cation + CO₂ Protonated->tButylCation PiperidineAmine Free Piperidine Amine (Salt) CarbamicAcid->PiperidineAmine Decarboxylation

Caption: Acid-catalyzed deprotection of an N-Boc-piperidine.

Experimental Protocols for Boc Deprotection

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and common method for cleaving the Boc group.

  • Materials:

    • N-Boc-protected piperidine derivative (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc-piperidine derivative in DCM (a typical concentration is ~0.1-0.2 M).[9]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v).[3][8] Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

    • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[8]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.[8][13]

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.[13]

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[13]

Protocol 3: N-Boc Deprotection using HCl in Dioxane

This method is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is difficult to handle.[13]

  • Materials:

    • N-Boc-protected piperidine derivative (1.0 equiv)

    • 4M HCl in 1,4-dioxane solution (3-5 equiv)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc-piperidine derivative in a minimal amount of a suitable solvent (e.g., methanol or dioxane).[13]

    • Add the 4M HCl in dioxane solution to the stirred solution at room temperature.[13]

    • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[13]

    • Upon completion, the product can be isolated by removing the solvent under reduced pressure or by precipitating with diethyl ether and collecting via filtration.[13]

    • The resulting hydrochloride salt can often be used directly in the next step or converted to the free base via basification as described in Protocol 2.[13]

Deprotection ReagentSolventTimeTemperatureWork-upReference
20-50% TFADCM0.5 - 3 h0 °C to RTBasic work-up[8][13]
4M HClDioxane1 - 3 hRTPrecipitation/Evaporation[13]
6N HCl(aqueous)Not specifiedNot specifiedBasic work-up[14]
Heat (Thermal)Methanol45 min230 °CEvaporation[15]

Table 2: Common Conditions for N-Boc Deprotection.

Application in Pharmaceutical Synthesis

The Boc-protection strategy is central to the synthesis of numerous marketed drugs containing the piperidine moiety. The Boc group serves to mask the piperidine nitrogen, allowing for other transformations, before being removed to reveal the amine for a final coupling or modification step.

Case Study: Synthesis of Alogliptin Intermediates

(R)-3-(Boc-Amino)piperidine is a key intermediate in the synthesis of the DPP-4 inhibitor Alogliptin, used for treating type 2 diabetes.[12] The synthesis often starts from a pyridine precursor, which is first protected with the Boc group. The protected pyridine ring is then hydrogenated to form the piperidine ring, and subsequent steps lead to the final drug molecule.[12] The presence of the Boc group is critical to control reactivity during these transformations.

Start L-Glutamic Acid Diester Diester Formation Start->Diester BocProtect N-Boc Protection Diester->BocProtect Reduction Diol Formation (NaBH₄ Reduction) BocProtect->Reduction Tosylation Ditosylate Formation Reduction->Tosylation Cyclization Cyclization with Amine Tosylation->Cyclization Final 3-(N-Boc amino) piperidine derivative Cyclization->Final

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-N-Boc-piperidine-2-carboxamide is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the stereodefined center at the C-2 position, makes it a valuable building block for the synthesis of complex, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled chemical transformations, enabling its incorporation into a diverse range of drug candidates. This technical guide provides a comprehensive overview of the stereochemical and chiral properties of this compound, including its synthesis, analytical characterization, and applications in drug discovery. Detailed experimental protocols and visualizations of key concepts are presented to aid researchers in their scientific endeavors.

Introduction to Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The specific three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, the stereoselective synthesis and analysis of chiral drug candidates are of paramount importance in the pharmaceutical industry. The piperidine moiety is a prevalent heterocyclic scaffold found in numerous approved drugs, valued for its conformational properties and ability to engage in various biological interactions.[1][2]

Stereochemistry and Chirality of this compound

The core of this compound's utility lies in its well-defined stereochemistry. The "(S)" designation refers to the absolute configuration at the C-2 chiral center of the piperidine ring, as determined by the Cahn-Ingold-Prelog priority rules. The presence of the bulky Boc group on the nitrogen atom influences the conformational equilibrium of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

stereochemistry cluster_S This compound cluster_R (R)-1-N-Boc-Piperidine-2-carboxamide (Enantiomer) S_mol S_mol R_mol R_mol S_mol->R_mol Mirror Plane

Caption: Enantiomeric relationship of (S)- and (R)-1-N-Boc-Piperidine-2-carboxamide.

Synthesis and Physicochemical Properties

The synthesis of enantiomerically pure this compound typically starts from its corresponding carboxylic acid precursor, (S)-1-N-Boc-piperidine-2-carboxylic acid. This precursor is commercially available or can be synthesized from L-pipecolinic acid. The subsequent amidation of the carboxylic acid furnishes the target carboxamide.

Physicochemical Data

A summary of the key physicochemical properties of the precursor, (S)-1-N-Boc-piperidine-2-carboxylic acid, is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[5]
Molecular Weight 229.27 g/mol [5]
Melting Point 122-126 °C[5][6]
Boiling Point 353.2 °C at 760 mmHg (Predicted)[5]
Density 1.164 g/cm³ (Predicted)[5]
Specific Optical Rotation ([α]D) -63.2° (c=1 in acetic acid)[7]
CAS Number 26250-84-0[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a general two-step synthesis starting from (S)-1-N-Boc-piperidine-2-carboxylic acid.

Step 1: Activation of the Carboxylic Acid

  • To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).[8]

  • Stir the reaction mixture at 0 °C for 30 minutes.

Step 2: Amidation

  • Bubble ammonia gas through the reaction mixture at 0 °C for 1-2 hours, or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

synthesis_workflow Start (S)-1-N-Boc-piperidine-2-carboxylic acid Activation Carboxylic Acid Activation (EDC, DMAP in DCM, 0°C) Start->Activation Amidation Amidation (Ammonia, rt, overnight) Activation->Amidation Workup Aqueous Workup and Extraction Amidation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC). The following is a representative protocol.

ParameterCondition
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Hexane/Ethanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and determine the retention times for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Applications in Drug Development and Biological Significance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals targeting various diseases.[2] this compound serves as a key chiral building block for the synthesis of novel drug candidates. Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and neuroprotective agents.[1]

The biological activity of piperidine-containing drugs is often linked to their ability to modulate critical cellular signaling pathways. For instance, various piperidine derivatives have been shown to influence pathways such as PI3K/Akt, NF-κB, and STAT3, which are frequently dysregulated in cancer.[1][9]

A notable example of a piperidine carboxamide in drug discovery is a series of compounds identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a validated target for antimalarial drugs.[10] This highlights the potential of this chemical class to yield species-selective inhibitors for infectious diseases.

signaling_pathways cluster_piperidine Piperidine Derivatives cluster_pathways Modulated Signaling Pathways cluster_outcomes Therapeutic Outcomes Piperidine_Derivative This compound Derived Compounds PI3K_Akt PI3K/Akt Pathway Piperidine_Derivative->PI3K_Akt Inhibition NF_kB NF-κB Pathway Piperidine_Derivative->NF_kB Modulation STAT3 STAT3 Pathway Piperidine_Derivative->STAT3 Inhibition Proteasome Proteasome Activity Piperidine_Derivative->Proteasome Inhibition Anticancer Anticancer Effects PI3K_Akt->Anticancer Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection NF_kB->Anticancer Antiviral Antiviral Activity NF_kB->Antiviral STAT3->Anticancer Antimalarial Antimalarial Activity Proteasome->Antimalarial

Caption: Signaling pathways modulated by piperidine-based compounds.

Conclusion

This compound is a stereochemically defined and versatile building block with significant applications in the synthesis of pharmaceutically relevant molecules. A thorough understanding of its chirality, stereochemistry, and synthetic accessibility is crucial for its effective utilization in drug discovery programs. The detailed protocols and conceptual visualizations provided in this guide aim to equip researchers with the necessary knowledge to leverage the potential of this important chiral intermediate in the development of novel therapeutics.

References

Methodological & Application

Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide from (S)-piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the protection of the secondary amine of (S)-piperidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) to yield (S)-1-Boc-piperidine-2-carboxylic acid. The subsequent amidation of the carboxylic acid functionality is achieved via a mixed anhydride method utilizing isobutyl chloroformate and ammonia to afford the target carboxamide. This protocol includes comprehensive experimental procedures, tables of quantitative data for reagents and expected outcomes, and a visual representation of the synthetic workflow.

Introduction

This compound is a chiral synthetic intermediate frequently employed in the design and synthesis of novel therapeutic agents. The piperidine scaffold is a common motif in many biologically active compounds, and the presence of a carboxamide group at the 2-position, along with the stereochemistry at the chiral center, allows for diverse functionalization and interaction with biological targets. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the piperidine nitrogen, facilitating selective modifications at other positions of the molecule. This application note outlines a reliable and scalable procedure for the preparation of this key intermediate.

Data Presentation

Table 1: Reagents and Typical Yields for the Synthesis of (S)-1-Boc-piperidine-2-carboxylic acid

Reagent/SolventMolecular Weight ( g/mol )Molar EquivalentsQuantity
(S)-Piperidine-2-carboxylic acid129.161.0(user defined)
Dioxane88.11-(to dissolve)
1 M Sodium Hydroxide (aq)40.002.2(calculated)
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.2(calculated)
Expected Yield ~95%

Table 2: Reagents and Typical Yields for the Synthesis of this compound

Reagent/SolventMolecular Weight ( g/mol )Molar EquivalentsQuantity
(S)-1-Boc-piperidine-2-carboxylic acid229.271.0(user defined)
Tetrahydrofuran (THF), anhydrous72.11-(to dissolve)
N-Methylmorpholine (NMM)101.151.1(calculated)
Isobutyl chloroformate136.581.1(calculated)
Ammonia (0.5 M in dioxane)17.032.0(calculated)
Expected Yield ~80-90%

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR (CDCl₃)δ 1.44 (s, 9H), 1.50-1.75 (m, 6H), 2.85-3.00 (m, 1H), 3.90-4.05 (m, 1H), 4.70-4.80 (m, 1H), 5.40 (br s, 1H), 6.55 (br s, 1H) ppm.[1]
¹³C NMR (CDCl₃)δ 28.4, 20.9, 25.5, 42.0, 53.0, 80.5, 156.0, 175.5 ppm.[1]
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol

Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-piperidine-2-carboxylic acid

Protocol:

  • Dissolve (S)-piperidine-2-carboxylic acid (1.0 eq) in a mixture of dioxane and 1 M aqueous sodium hydroxide (2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-piperidine-2-carboxylic acid as a white solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Protocol:

  • Dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Stir the reaction mixture at -15 °C for 15-20 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, prepare a solution of ammonia in dioxane (0.5 M, 2.0 eq).

  • Add the ammonia solution to the mixed anhydride suspension at -15 °C.

  • Allow the reaction mixture to stir at -15 °C for 30 minutes and then warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the N-methylmorpholine hydrochloride precipitate and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amidation start (S)-Piperidine-2-carboxylic acid reagents1 Reagents: (Boc)₂O, NaOH, Dioxane/H₂O product1 (S)-1-Boc-piperidine-2-carboxylic acid reagents1->product1 Reaction Conditions: 0 °C to RT, 12-16 h reagents2 Reagents: 1. Isobutyl chloroformate, NMM 2. Ammonia in Dioxane product2 This compound product1->product2 Intermediate reagents2->product2 Reaction Conditions: -15 °C to RT, 2.5 h

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Amide Coupling of (S)-1-N-Boc-Piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-Piperidine-2-carboxamide is a valuable chiral building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. The formation of the amide bond from its corresponding carboxylic acid, (S)-1-N-Boc-piperidine-2-carboxylic acid (also known as N-Boc-L-pipecolic acid), is a critical transformation. This document provides detailed application notes and standardized protocols for the synthesis of this compound using common and efficient amide coupling reagents. The selection of an appropriate coupling reagent and optimization of reaction conditions are crucial for achieving high yield, purity, and enantiomeric integrity of the final product.

Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is a critical determinant of reaction efficiency, cost, and side-product profile. Below is a comparative summary of three widely used coupling reagents for the synthesis of this compound.

Coupling Reagent SystemKey AdvantagesKey DisadvantagesTypical Reaction TimeTypical Yield Range
HATU / DIPEA High reactivity, fast reaction times, low epimerization.[1]Higher cost, potential for side reactions if not used correctly.[2]1-4 hours85-95%
EDC / HOBt Cost-effective, readily available, water-soluble byproducts are easily removed.[3][4]Longer reaction times, potential for racemization without an additive like HOBt.[4]12-24 hours70-90%
T3P / Pyridine Low toxicity, water-soluble byproducts, high yields, and low epimerization.[5]Can require slightly elevated temperatures for less reactive amines.2-6 hours90-98%

Experimental Protocols

Detailed methodologies for the synthesis of this compound using HATU, EDC/HOBt, and T3P are provided below.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Materials:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the cost-effective carbodiimide coupling reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency.

Materials:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P-Mediated Amide Coupling

This protocol utilizes the phosphonic acid anhydride T3P (Propanephosphonic acid anhydride) as a mild and efficient coupling reagent.

Materials:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid

  • T3P® (50% solution in ethyl acetate)

  • Pyridine

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous THF, add pyridine (3.0 eq).

  • Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Amide Coupling Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid and Amine Source in Solvent add_coupling Add Coupling Reagent and Base start->add_coupling react Stir at Specified Temperature add_coupling->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize

Caption: General workflow for amide synthesis and purification.

Mechanism of HATU-Mediated Amide Coupling

This diagram illustrates the activation of the carboxylic acid by HATU and subsequent nucleophilic attack by the amine.

G cluster_activation Activation cluster_coupling Coupling A R-COOH ((S)-1-N-Boc-piperidine-2-carboxylic acid) C Activated Ester (OAt-ester) A->C + HATU, Base B HATU F Amide Product (this compound) C->F G HOAt C->G Byproduct D Base (DIPEA) D->A Deprotonation E Amine (NH3) E->F Nucleophilic Attack

Caption: HATU-mediated amide coupling mechanism.

Mechanism of EDC/HOBt-Mediated Amide Coupling

This diagram shows the formation of the active O-acylisourea intermediate and its subsequent conversion to the HOBt-ester, which then reacts with the amine.

G cluster_activation Activation cluster_coupling Coupling A R-COOH ((S)-1-N-Boc-piperidine-2-carboxylic acid) C O-acylisourea Intermediate A->C + EDC B EDC E HOBt Ester C->E + HOBt H EDC Byproduct (Urea) C->H Byproduct D HOBt G Amide Product (this compound) E->G F Amine (NH3) F->G Nucleophilic Attack

Caption: EDC/HOBt-mediated amide coupling mechanism.

References

Application Notes: (S)-1-N-Boc-Piperidine-2-carboxamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-N-Boc-Piperidine-2-carboxamide, a derivative of pipecolic acid, is a valuable building block in the field of peptide synthesis and peptidomimetics. Pipecolic acid, a cyclic non-proteinogenic amino acid, is utilized to introduce conformational constraints into peptide backbones.[1] Its incorporation can induce specific secondary structures, such as β-turns, which are crucial for biological activity and receptor binding.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and compatibility with standard peptide synthesis methodologies, particularly Boc-based Solid Phase Peptide Synthesis (SPPS).[2][3]

The rigid piperidine ring restricts the phi (φ) angle of the peptide backbone, making this moiety an excellent tool for designing structurally defined peptides and therapeutic agents. Peptides containing this structure are explored for various applications, including the development of novel therapeutics for neurological disorders and as calpain inhibitors.[2][4]

Key Applications:

  • Conformational Constraint: Induces stable secondary structures like β-turns and helices in peptides.[1]

  • Peptidomimetic Design: Serves as a proline analogue to enhance metabolic stability and receptor affinity.

  • Drug Discovery: Used as a key intermediate in the synthesis of complex bioactive molecules and targeted therapies.[2]

  • Solid-Phase Peptide Synthesis (SPPS): Fully compatible with Boc-SPPS chemistry for the controlled, stepwise assembly of peptide chains.[5]

Quantitative Data Summary

The efficiency of incorporating this compound into a growing peptide chain is dependent on the coupling reagents, resin, and the specific peptide sequence. The following table summarizes typical quantitative data derived from standard Boc-SPPS protocols.

ParameterValueConditions / Notes
Coupling Efficiency >95%Monitored by Kaiser (ninhydrin) test. Double coupling may be required.
Typical Purity (Crude) 75-90%Dependent on peptide length and sequence. Analyzed by RP-HPLC.
Deprotection Time (Boc Group) 20-30 min50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[5]
Coupling Time 1-4 hoursUsing standard coupling agents like HBTU/HATU or DIC/HOBt.[6]
Final Cleavage Yield 60-85%Using Hydrogen Fluoride (HF) or TFMSA from Merrifield or PAM resins.[5]

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol describes the manual solid-phase synthesis for incorporating a single this compound residue into a peptide sequence using a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylpolystyrene), 100-200 mesh

  • This compound

  • Other N-α-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)[7]

  • 1-Hydroxybenzotriazole (HOBt)[7]

  • Piperidine (for Fmoc alternative, if needed)[8]

  • Methanol (MeOH)

  • Hydrogen Fluoride (HF) apparatus or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Place 1.0 g of Merrifield resin in a reaction vessel.

    • Swell the resin in DCM for 1 hour, then wash with DMF (3x).

    • Load the first Boc-protected amino acid (C-terminal residue) as its cesium salt by reacting with the resin in DMF at 50°C overnight.[5]

    • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[5]

    • Drain and add fresh 50% TFA in DCM. Agitate for 25 minutes to ensure complete removal of the Boc group.[9]

    • Wash the resin with DCM (3x) to remove excess TFA.

  • Neutralization:

    • Wash the resin with DMF (2x).

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 10 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF (5x) to remove excess base. Perform a Kaiser test to confirm the presence of a free amine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes.[7]

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue), indicating incomplete coupling, drain the solution, wash with DMF, and repeat the coupling step (double coupling).

    • Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final residue is coupled and the terminal Boc group is removed, dry the peptide-resin thoroughly.

    • Transfer the resin to an HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole) to the vessel.

    • Perform the cleavage using anhydrous HF at 0°C for 1 hour.[5]

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Workflow and Signaling Pathway Diagrams

cluster_SPPS Boc-SPPS Workflow for Peptide Synthesis Resin 1. Resin Swelling (Merrifield Resin in DCM) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling 4. Coupling Reaction (Boc-Pip-OH + DIC/HOBt) Neutralization->Coupling Wash 5. Washing (DMF and DCM) Coupling->Wash Elongation Repeat for Next Amino Acid Wash->Elongation Chain Elongation Cleavage 6. Final Cleavage (Anhydrous HF) Wash->Cleavage Final Cycle Elongation->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

cluster_Pathway Biosynthetic Pathway of Pipecolic Acid Lysine L-Lysine P2C Δ1-Piperideine-2-Carboxylic Acid (P2C) Lysine->P2C ALD1 Enzyme Pip L-Pipecolic Acid (Pip) P2C->Pip SARD4 Enzyme NHP N-hydroxy-pipecolic acid (NHP) (Active SAR Hormone) Pip->NHP FMO1 Enzyme SAR Systemic Acquired Resistance (SAR) NHP->SAR Induces

Caption: Biosynthesis of Pipecolic Acid in Plant Immunity.[10]

References

Application Note: Deprotection of the Boc Group from (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing heterocyclic compounds.[1] Its stability under various conditions and its facile removal under acidic conditions make it an invaluable tool for chemists. (S)-1-N-Boc-piperidine-2-carboxamide is a key chiral building block in the synthesis of various pharmaceutical agents.[2] The efficient and clean deprotection of the Boc group is a critical step in the synthetic route to access the free amine, (S)-piperidine-2-carboxamide, for further functionalization. This application note provides detailed protocols and comparative data for the deprotection of the Boc group from this compound using common acidic methods.

Overview of Common Deprotection Methods

The removal of the Boc protecting group is typically achieved under acidic conditions.[2] The most common reagents for this transformation are trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[3][4] The choice of reagent and conditions often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product.

Comparative Data for Boc Deprotection of N-Boc Piperidine Derivatives

The following table summarizes typical reaction conditions and outcomes for the deprotection of N-Boc protected piperidine derivatives using trifluoroacetic acid and hydrochloric acid. While specific yields and reaction times can vary based on the substrate and scale, this data provides a general guideline for the deprotection of this compound.

MethodReagents & SolventTemperatureTypical Reaction TimeTypical YieldSalt FormReference
A Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours>90%TFA Salt[3][5]
B 4M HCl in DioxaneRoom Temp.1 - 3 hours>95%HCl Salt[6][7][8]

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc group using a solution of TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]

  • To isolate the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected (S)-piperidine-2-carboxamide.

Method B: Deprotection using 4M HCl in Dioxane

This protocol outlines the Boc deprotection using a commercially available solution of 4M HCl in dioxane.

Materials:

  • This compound

  • 4M HCl in Dioxane

  • Dioxane or Methanol (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[6]

  • Stir the reaction for 1-3 hours at room temperature. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. Alternatively, the hydrochloride salt can be precipitated by adding diethyl ether and collected by filtration.[6]

  • To obtain the free base, the resulting hydrochloride salt can be neutralized following steps 7-10 in Method A.

Visualized Experimental Workflow

Boc_Deprotection_Workflow start Start: This compound reagents Add Deprotection Reagent: - TFA/DCM (Method A) - 4M HCl/Dioxane (Method B) start->reagents reaction Reaction: - Stir at RT - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Remove Volatiles - Neutralization (optional) reaction->workup isolation Isolation: - Extraction - Precipitation workup->isolation product Final Product: (S)-Piperidine-2-carboxamide (Free Base or Salt) isolation->product

Caption: General workflow for the deprotection of the Boc group.

Conclusion

The deprotection of this compound is a straightforward and high-yielding transformation that can be readily achieved using standard acidic conditions. The choice between trifluoroacetic acid and hydrochloric acid will primarily depend on the desired final salt form and the acid lability of other functional groups within the molecule. The protocols provided in this application note are robust and can be adapted for a range of research and development applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-N-Boc-piperidine-2-carboxamide is a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1] It serves as a key intermediate in the synthesis of various biologically active molecules, where stereochemistry is often critical for efficacy and safety.[2][3] The tert-butoxycarbonyl (Boc) protecting group makes it a versatile component in peptide synthesis and the construction of complex molecular scaffolds.[4] Achieving high chemical and enantiomeric purity is essential for its use in drug discovery and development. This application note provides detailed protocols for the purification of this compound using both reversed-phase and chiral high-performance liquid chromatography (HPLC).

Principle of Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[5] This application note describes two primary HPLC-based purification strategies:

  • Reversed-Phase HPLC (RP-HPLC): This method is ideal for removing polar and non-polar impurities from the crude reaction mixture. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[6]

  • Chiral HPLC: This technique is employed to separate the desired (S)-enantiomer from its corresponding (R)-enantiomer. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5] Polysaccharide-based columns, such as Chiralpak®, are highly effective for this purpose.[1][7]

Experimental Protocols

Protocol 1: General Purification using Reversed-Phase HPLC

This protocol is designed to remove synthetic byproducts and impurities with different polarities from the crude product.

Materials and Equipment:

  • HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents:

    • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[2]

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA or 0.1% Formic Acid.[2]

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or a minimal amount of the initial mobile phase composition.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).[2] Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection and Elution: Inject the filtered sample onto the column. Elute the compound using a linear gradient.

  • Fraction Collection: Collect fractions based on UV absorbance, typically monitoring at 220 nm and 254 nm.[2]

  • Analysis and Pooling: Analyze the collected fractions using analytical LC-MS or HPLC to confirm the presence and purity of the target compound. Pool the fractions containing the pure product (>95% purity).

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified solid product.

Data Summary: RP-HPLC Parameters

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 95% B over 20 minutes
Flow Rate 4.0 mL/min
Detection UV at 220 nm & 254 nm
Column Temperature Ambient (25 °C)
Injection Volume 1-5 mL (dependent on concentration and column loading capacity)
Expected Retention Time ~12-15 minutes (highly dependent on exact system and gradient)
Protocol 2: Enantiomeric Separation using Chiral HPLC

This protocol is essential for ensuring the enantiomeric purity of the final compound, separating the (S)-enantiomer from any (R)-enantiomer contamination.

Materials and Equipment:

  • HPLC System: Analytical or preparative HPLC system with an isocratic pump and UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (for analytical) or a larger preparative version.[1][8]

  • Solvents:

    • HPLC-grade n-Hexane.

    • HPLC-grade Ethanol or 2-Propanol (IPA).

  • Sample Solvent: Mobile phase.

Procedure:

  • Sample Preparation: Dissolve the product (purified from Protocol 1 or crude if chemical purity is already high) in the chosen mobile phase (e.g., Hexane:Ethanol 90:10). Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the chiral column with the isocratic mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and elute with the isocratic mobile phase. The two enantiomers will separate into distinct peaks.

  • Fraction Collection: If using a preparative scale, collect the fractions corresponding to the desired (S)-enantiomer peak. The elution order should be confirmed with a certified reference standard if available.

  • Purity Confirmation: Analyze the collected fractions to confirm enantiomeric excess (e.e.).

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.

Data Summary: Chiral HPLC Parameters

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)[1]
Flow Rate 1.0 mL/min
Detection UV at 228 nm[8]
Column Temperature 30 °C
Injection Volume 10-20 µL (analytical)
Expected Resolution (Rs) > 2.0 for baseline separation[1]

Workflow Visualization

The following diagram illustrates the general workflow for the purification and analysis of this compound.

HPLC_Purification_Workflow Overall Purification Workflow for this compound start Crude Synthetic Product sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_decision Select Purification Method sample_prep->hplc_decision rp_hplc Protocol 1: Reversed-Phase HPLC (Achiral Purification) hplc_decision->rp_hplc Chemical Purity < 95% chiral_hplc Protocol 2: Chiral HPLC (Enantiomeric Separation) hplc_decision->chiral_hplc High Chemical Purity fraction_collection Fraction Collection (Based on UV Signal) rp_hplc->fraction_collection chiral_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC / LC-MS) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling Fractions > 95% Pure evaporation Solvent Evaporation (Lyophilization / Rotovap) pooling->evaporation final_product Pure (S)-1-N-Boc-Piperidine- 2-carboxamide evaporation->final_product

Caption: General purification and quality control workflow.

References

Application Note: A Scalable, High-Yield Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-N-Boc-Piperidine-2-carboxamide is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with the versatile carboxamide functional group, makes it a key intermediate in the synthesis of a wide range of biologically active molecules and complex pharmaceutical agents.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at other positions, making it an essential component in modern drug discovery pipelines.[3]

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, starting from the readily available (S)-Piperidine-2-carboxylic acid. The described methods are optimized for large-scale production, focusing on high yield, operational simplicity, and the generation of a high-purity final product suitable for downstream applications in drug development.

Overall Synthetic Scheme

The synthesis follows a two-step sequence: 1) N-protection of the piperidine nitrogen with a Boc group, followed by 2) conversion of the carboxylic acid to the primary carboxamide via a mixed anhydride intermediate.

Figure 1: Two-step synthesis of the target compound.

Experimental Protocols

Protocol 1: Scale-up Synthesis of (S)-1-N-Boc-piperidine-2-carboxylic acid

This protocol describes the N-protection of (S)-Piperidine-2-carboxylic acid.

  • Reactor Setup: Charge a suitable reactor with (S)-Piperidine-2-carboxylic acid (1.00 kg, 7.74 mol, 1.0 equiv.), Tetrahydrofuran (THF, 5.0 L), and Water (5.0 L).

  • Base Addition: Begin agitation and add Sodium Bicarbonate (NaHCO₃) (1.95 kg, 23.22 mol, 3.0 equiv.) portion-wise to the suspension.

  • Boc-Anhydride Addition: Cool the mixture to 0-5 °C. Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.77 kg, 8.13 mol, 1.05 equiv.) in THF (2.0 L) dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for completion by TLC or HPLC analysis.

  • Work-up:

    • Once complete, concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0-5 °C and carefully adjust the pH to ~2-3 with a cold aqueous solution of citric acid (~20% w/v) or 3M HCl.

    • Extract the aqueous layer with Ethyl Acetate (3 x 5.0 L).

    • Combine the organic layers, wash with brine (2.0 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid or oil.[4] The crude product is typically used in the next step without further purification.

Protocol 2: Scale-up Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the primary amide via a mixed anhydride.

  • Reactor Setup: Charge the reactor with crude (S)-1-N-Boc-piperidine-2-carboxylic acid (from Step 1, ~7.74 mol, 1.0 equiv.) and anhydrous THF (10.0 L).

  • Cooling: Cool the solution to -15 to -20 °C under a nitrogen atmosphere.

  • Base Addition: Add N-methylmorpholine (NMM) (0.94 kg, 9.29 mol, 1.2 equiv.) dropwise, maintaining the temperature below -15 °C.

  • Mixed Anhydride Formation: Slowly add Isobutyl chloroformate (1.16 kg, 8.51 mol, 1.1 equiv.) dropwise over 1-2 hours. Ensure the internal temperature does not exceed -15 °C. Stir the resulting mixture for 1 hour at -15 °C.

  • Ammonolysis: Add pre-chilled concentrated aqueous ammonia (NH₄OH, 28-30%, ~2.0 L) dropwise at a rate that maintains the internal temperature below -10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction for completion by HPLC.

  • Work-up:

    • Quench the reaction by adding water (10.0 L).

    • Concentrate the mixture under reduced pressure to remove the bulk of the THF.

    • Extract the resulting aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3 x 8.0 L).

    • Combine the organic layers, wash sequentially with 5% aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound as a solid.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid product to a clean reactor. Add a suitable solvent system, such as Ethyl Acetate/Heptane or Isopropanol/Water.

  • Dissolution: Heat the mixture with stirring to completely dissolve the solid (typically 50-60 °C).

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C and hold for 2-4 hours to maximize crystal formation.

  • Isolation: Filter the resulting crystalline solid and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield high-purity this compound.

Data Presentation

The following tables summarize the key parameters and expected outcomes for this scalable synthesis.

Table 1: Key Synthesis Parameters and Reagents

Parameter Step 1: Boc Protection Step 2: Amide Formation
Starting Material (S)-Piperidine-2-carboxylic acid (S)-1-N-Boc-piperidine-2-carboxylic acid
Key Reagents Boc₂O (1.05 equiv.), NaHCO₃ (3.0 equiv.) Isobutyl chloroformate (1.1 equiv.), NMM (1.2 equiv.), NH₄OH (excess)
Solvent(s) THF / Water (1:1) Anhydrous THF
Temperature 0 °C to RT -20 °C to RT
Reaction Time 12 - 16 hours 3 - 5 hours

| Typical Scale | 1.0 kg | ~1.78 kg |

Table 2: Product Characterization and Expected Results

Property (S)-1-N-Boc-piperidine-2-carboxylic acid (Intermediate) This compound (Final Product)
Appearance White to off-white solid or oil White crystalline solid
Molecular Formula C₁₁H₁₉NO₄ C₁₁H₂₀N₂O₃
Molecular Weight 229.27 g/mol 228.29 g/mol
Expected Yield >95% (crude) 85-95% (after crystallization)
Purity (HPLC) >95% >99.0%
Enantiopurity (Chiral HPLC) >99% ee >99% ee[3]

| Melting Point | Not applicable (crude) | ~118-122 °C |

Process Workflow Visualization

The following diagram illustrates the major unit operations for the second step of the synthesis, from amide formation to final product isolation.

G start Charge Reactor: Boc-Acid, THF cool1 Cool to -20 °C start->cool1 add_nmm Add NMM cool1->add_nmm add_ibcf Add Isobutyl Chloroformate (Form Mixed Anhydride) add_nmm->add_ibcf react1 Stir for 1h @ -15 °C add_ibcf->react1 add_nh4oh Add aq. NH₄OH (Ammonolysis) react1->add_nh4oh react2 Warm to RT, Stir 2-4h add_nh4oh->react2 quench Quench with Water react2->quench concentrate Concentrate in Vacuo (Remove THF) quench->concentrate extract Liquid-Liquid Extraction (DCM or EtOAc) concentrate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry filter1 Filter & Concentrate dry->filter1 crystallize Recrystallize from EtOAc/Heptane filter1->crystallize filter2 Filter Product crystallize->filter2 dry_final Vacuum Dry Product filter2->dry_final end Final Product: (S)-1-N-Boc-Piperidine- 2-carboxamide dry_final->end

Figure 2: Workflow for amide formation and purification.

References

Applications of (S)-1-N-Boc-Piperidine-2-carboxamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-piperidine-2-carboxamide and its parent carboxylic acid are versatile chiral building blocks in medicinal chemistry. The piperidine scaffold is a "privileged structure," frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] The defined stereochemistry at the C2 position, combined with the readily modifiable Boc-protected amine and the primary carboxamide, makes this reagent a valuable starting material for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This document provides an overview of its applications, quantitative data on derived compounds, and detailed experimental protocols.

Key Applications in Drug Discovery

The primary utility of this compound lies in its role as a constrained scaffold for presenting pharmacophoric features in a defined three-dimensional orientation. This is particularly valuable in the design of inhibitors for enzymes with well-defined binding pockets, such as proteases.

Antiviral Agents: Protease Inhibitors

The rigid piperidine ring mimics the proline residue found in many protease substrates, making its derivatives potent protease inhibitors.

The Flavivirus NS2B/NS3 protease is essential for viral replication, making it a prime target for antiviral drug development.[2] Researchers have synthesized allosteric inhibitors of this protease using (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid as a key starting material. The pipecolic acid nucleus was used to explore the impact of homologation from proline-based inhibitors on antiviral activity.[2]

A general synthetic pathway involves the coupling of (S)-1-N-Boc-piperidine-2-carboxylic acid with a heterocyclic amine, followed by deprotection and subsequent functionalization.

G cluster_synthesis Synthesis of Dengue/Zika Protease Inhibitors A (S)-1-N-Boc-piperidine- 2-carboxylic acid C Coupled Intermediate ((S)-34a) A->C TBTU, DIPEA, DMF B 5,6-dimethoxybenzo[d] thiazol-2-amine B->C D Deprotected/Demethylated Intermediate ((S)-35a) C->D BBr3, DCM F Final Inhibitor (e.g., Compounds 17-28) D->F Et3N, CH3CN E Sulfonyl Chloride E->F

Caption: Synthetic workflow for Dengue/Zika protease inhibitors.

Quantitative Data:

The resulting compounds showed inhibitory activity against both Dengue virus (DENV) and Zika virus (ZIKV) NS2B/NS3 proteases.

CompoundR Group (Sulfonyl Chloride)DENV IC50 (µM)[2]ZIKV IC50 (µM)[2]
17 4-nitrophenyl1.87 ± 0.050.46 ± 0.02
18 3-nitrophenyl2.11 ± 0.060.51 ± 0.03
19 2-nitrophenyl2.50 ± 0.080.62 ± 0.04
20 4-(trifluoromethyl)phenyl1.25 ± 0.040.31 ± 0.01
21 3-(trifluoromethyl)phenyl1.55 ± 0.050.38 ± 0.02
22 2-(trifluoromethyl)phenyl1.79 ± 0.060.44 ± 0.02

The piperidine scaffold has also been incorporated into potent HIV-1 protease inhibitors.[3] In these inhibitors, the piperidine moiety typically serves as a P2 ligand, interacting with the S2 subsite of the protease. While many examples use various substituted piperidines, the underlying principle of using the constrained ring system is the same. For instance, a series of potent inhibitors were developed where a (R)-piperidine-3-carboxamide was used as the P2-ligand, demonstrating the versatility of the piperidine carboxamide scaffold in this therapeutic area.[3] One of the most potent compounds from this series, compound 22a , exhibited an IC50 value of 3.61 nM against wild-type HIV-1 protease.[3]

Other Potential Applications

While less documented with the specific title compound, the piperidine-2-carboxamide scaffold is a key structural motif in other therapeutic areas, suggesting broader potential applications.

  • Neurokinin Receptor Antagonists: Piperidine derivatives are used in the synthesis of antagonists for neurokinin receptors, which are implicated in pain, inflammation, and depression.[2][4]

  • Dipeptidyl Peptidase-IV (DPP-4) Inhibitors: The development of novel DPP-4 inhibitors for the treatment of type 2 diabetes has utilized piperidine-containing scaffolds.[5][6]

  • Antimalarial Agents: A piperidine carboxamide series has been identified with potent and selective antimalarial activity, targeting the P. falciparum proteasome.[7]

Experimental Protocols

Protocol 1: General Amide Coupling to Synthesize Piperidine-2-Carboxamide Derivatives

This protocol describes a general method for coupling (S)-1-N-Boc-piperidine-2-carboxylic acid with a primary or secondary amine.

G cluster_workflow Amide Coupling Workflow A Dissolve (S)-1-N-Boc-piperidine- 2-carboxylic acid in DCM B Add Amine (1.0 eq), EDC.HCl (1.1 eq), DMAP (0.2 eq) A->B C Stir at room temperature overnight under N2 B->C D Aqueous Workup (DCM / 5% NaHCO3) C->D E Dry, Filter, and Evaporate Organic Layer D->E F Purify by Column Chromatography E->F

Caption: General experimental workflow for amide coupling.

Materials:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)[8]

  • 4-(Dimethylamino)pyridine (DMAP)[8]

  • Dichloromethane (DCM), anhydrous

  • 5% aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add the amine of interest (1.0 eq), EDC.HCl (1.1 eq), and DMAP (0.2 eq).[8]

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.[8]

  • Upon reaction completion (monitored by TLC), partition the mixture between DCM and a 5% NaHCO3 solution.[4]

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Boc-Deprotection of N-Boc-Piperidine Derivatives

This protocol describes a standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group.

G cluster_workflow Boc-Deprotection Workflow A Dissolve N-Boc-piperidine derivative in DCM B Add Trifluoroacetic Acid (TFA) (1.0 eq or excess) A->B C Stir at room temperature for 2 hours B->C D Aqueous Workup (DCM / 5% NaHCO3) C->D E Dry, Filter, and Evaporate Organic Layer D->E F Use crude product directly or purify if necessary E->F

Caption: General experimental workflow for Boc-deprotection.

Materials:

  • N-Boc-piperidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[4]

  • 5% aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1.0 eq) in DCM.[4]

  • Add trifluoroacetic acid (TFA) (typically 1.0 eq to a large excess, depending on the substrate) to the solution.[4]

  • Stir the reaction mixture at room temperature for 2 hours or until deprotection is complete (monitored by TLC).[4]

  • Carefully quench the reaction by partitioning the mixture between DCM and a 5% NaHCO3 solution to neutralize the acid.[4]

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate to yield the deprotected piperidine derivative.[4] This product is often used in the next synthetic step without further purification.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, chiral structure makes it an excellent scaffold for the synthesis of targeted therapeutics, particularly in the field of antiviral protease inhibitors. The straightforward protocols for its incorporation into larger molecules and the subsequent deprotection of the amine allow for diverse functionalization, paving the way for the discovery of novel drug candidates. The quantitative data presented for its derivatives underscore the potential for developing highly potent compounds from this starting material.

References

Application Notes and Protocols: (S)-1-N-Boc-Piperidine-2-carboxamide in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-Piperidine-2-carboxamide and its corresponding carboxylic acid precursor, (S)-1-N-Boc-piperidine-2-carboxylic acid (Boc-L-pipecolic acid), are versatile building blocks in medicinal chemistry, playing a crucial role in the development of potent and selective enzyme inhibitors. The piperidine scaffold is a common motif in many pharmaceuticals, and its rigid structure allows for the precise orientation of functional groups to interact with enzyme active sites. This document provides detailed application notes and experimental protocols for the use of this compound and its precursor in the synthesis of various enzyme inhibitors, including those for Dipeptidyl Peptidase IV (DPP-IV), soluble epoxide hydrolase (sEH), and viral proteases.

Introduction to this compound in Drug Discovery

The piperidine ring is a privileged scaffold in drug design, appearing in numerous approved drugs.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, enabling the introduction of various substituents to modulate the pharmacological properties of the final compound. The carboxamide functional group at the 2-position provides a key interaction point, often mimicking a peptide bond and forming hydrogen bonds within the enzyme's active site. Derivatives of this compound have been successfully employed in the synthesis of inhibitors for a range of enzymes, highlighting its importance as a versatile synthetic intermediate.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones.[2] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[2] Several DPP-IV inhibitors, known as "gliptins," feature a piperidine or a related heterocyclic core that interacts with the S1 and S2 pockets of the enzyme's active site.

The synthesis of DPP-IV inhibitors often involves the coupling of a substituted piperidine moiety with other heterocyclic systems. For instance, pyrimidinone derivatives incorporating a 3-aminopiperidine fragment have been synthesized as potent DPP-IV inhibitors.[2] The synthesis typically involves the reaction of a precursor with (R)-3-(Boc-amino)piperidine, followed by deprotection.[2]

Signaling Pathway of DPP-IV Inhibition

DPP4_Inhibition Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreatic β-cells Incretins->Pancreas stimulate Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose Inhibitor This compound Derivative Inhibitor->DPP4 inhibits

Caption: DPP-IV Inhibition Pathway.

Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[3] Inhibition of sEH is a promising therapeutic approach for treating inflammatory disorders and cardiovascular diseases.[3] Piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized and identified as potent sEH inhibitors.[3]

Quantitative Data: sEH Inhibition
Compound IDStructuresEH IC50 (µM)Reference
7 Chromone-2-amide derivative with benzyl piperidine1.75[3]

Application in the Synthesis of Viral Protease Inhibitors

The NS2B/NS3 protease is essential for the replication of flaviviruses such as Dengue and Zika virus. Allosteric inhibition of this protease is a key strategy in the development of antiviral therapies. Pipecolic acid-based small molecules have been designed and synthesized as allosteric inhibitors of these viral proteases. The synthesis involves the coupling of (S)-1-(tert-butoxycarbonyl) piperidine-2-carboxylic acid with a heterocyclic amine.

Experimental Protocols

Protocol 1: General Amide Bond Formation from (S)-1-N-Boc-piperidine-2-carboxylic acid

This protocol describes a general method for the formation of an amide bond from (S)-1-N-Boc-piperidine-2-carboxylic acid and a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • (S)-1-N-Boc-piperidine-2-carboxylic acid

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Synthesis of a Chromone-based sEH Inhibitor Intermediate

This protocol is adapted from the synthesis of chromone-2-carboxamides and demonstrates the coupling of a carboxylic acid with a Boc-protected piperidine amine.[4]

Materials:

  • Chromone-2-carboxylic acid

  • 4-amino-N-Boc-piperidine

  • EDC.HCl

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 5% NaHCO3 solution

Procedure:

  • To a solution of chromone-2-carboxylic acid (1.1 eq) in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.

  • Add 4-amino-N-Boc-piperidine (1.0 eq) to the mixture and continue stirring overnight at room temperature.

  • After completion of the reaction (monitored by TLC), partition the mixture between DCM and 5% NaHCO3 solution.

  • Separate the organic layer, dry it over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • The crude product, tert-butyl 4-(4-oxo-4H-chromene-2-amido)piperidine-1-carboxylate, can be further purified by trituration with ethyl acetate or by column chromatography.[4]

Yield: The overall yield for the two-step synthesis of the deprotected piperidine amide was reported to be 42.8%.[4]

sEH_Inhibitor_Synthesis Start Chromone-2-carboxylic acid + 4-amino-N-Boc-piperidine Coupling Amide Coupling (EDC, DMAP, DCM) Start->Coupling Intermediate Boc-protected Chromone-piperidine amide Coupling->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Final_Product Final sEH Inhibitor Deprotection->Final_Product

References

Application Notes and Protocols for Solid-Phase Synthesis Using (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of (S)-1-N-Boc-Piperidine-2-carboxamide, a cyclic amino acid analog, into peptide chains using Boc-based solid-phase peptide synthesis (SPPS). The inclusion of this constrained pipecolic acid derivative can induce specific secondary structures in peptides, potentially enhancing their biological activity and stability.

This compound, also known as N-Boc-L-pipecolic acid, is a proline analog with a six-membered ring. Its rigid structure can be a valuable tool in peptidomimetic design and drug discovery. The protocols outlined below are based on established Boc-SPPS methodologies and are adapted to address the potential challenges associated with sterically hindered amino acids.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis using a Boc (tert-butyloxycarbonyl) protection strategy involves the sequential addition of N-α-Boc-protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[1] The general cycle of SPPS consists of:

  • Resin Loading: Attachment of the first N-α-Boc-protected amino acid to the solid support.

  • Deprotection: Removal of the N-terminal Boc group, typically with trifluoroacetic acid (TFA).[2][3]

  • Neutralization: Neutralization of the resulting trifluoroacetate salt with a tertiary amine base.[3]

  • Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming N-α-Boc-amino acid and reacting it with the free amino group on the resin-bound peptide.

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts after each step.[1]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[4]

Quantitative Data Summary

The following tables provide typical quantitative data for Boc-SPPS. Note that values for coupling efficiency and time may require optimization when incorporating the sterically hindered this compound.

Table 1: Resin Loading and Cleavage Efficiency

ParameterTypical ValueNotes
Resin Loading Efficiency80-95%Dependent on resin type and the first amino acid.
Final Cleavage Yield60-90%Sequence-dependent and influenced by cleavage cocktail and conditions.
Crude Peptide Purity50-85%Highly sequence-dependent; purification is typically required.

Table 2: Typical Reagent Equivalents and Reaction Times for a Single Coupling Cycle

StepReagentEquivalents (relative to resin loading)Typical Reaction Time
Boc Deprotection50% TFA in DCM-20-30 min[3]
Neutralization10% DIEA in DCM-2 x 5 min
CouplingN-Boc-Amino Acid3-41-4 hours
Coupling Reagent (e.g., HBTU)2.91-4 hours
Base (e.g., DIEA)6-81-4 hours

Note: Due to the potential steric hindrance of this compound, longer coupling times or a "double coupling" procedure may be necessary to achieve high coupling efficiency.[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Standard N-α-Boc protected amino acids

  • Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)[2]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)[2]

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether, cold

  • Kaiser test kit for monitoring coupling completion

Protocol 1: Manual Boc-SPPS

This protocol describes the manual synthesis of a peptide incorporating this compound.

1. Resin Preparation and First Amino Acid Loading:

  • Swell the chosen resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in DCM for at least 1 hour in a reaction vessel.[2]
  • Load the first N-α-Boc-protected amino acid onto the resin according to standard procedures for the chosen resin type.

2. Peptide Elongation Cycle (for each amino acid):

  • Washing: Wash the resin with DCM (3x).
  • Boc Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[2][3] Drain the solution.
  • Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
  • Neutralization: Add a solution of 10% DIEA in DCM and agitate for 5 minutes. Repeat this step.
  • Washing: Wash the resin with DCM (3x) and then DMF (3x).
  • Coupling:
  • In a separate vial, dissolve the N-α-Boc-amino acid (3 eq.) and a coupling reagent such as HBTU (2.9 eq.) in DMF.
  • Add DIEA (6 eq.) to the amino acid solution to activate it.
  • Add the activated amino acid solution to the resin-containing reaction vessel.
  • Agitate the mixture for 1-4 hours. For coupling of this compound, a longer reaction time or a second coupling may be required.[5]
  • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).
  • Repeat this cycle for each subsequent amino acid in the sequence.

3. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
  • HF Cleavage (for Merrifield or PAM resin):
  • In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous hydrogen fluoride (HF) with a scavenger such as anisole (9:1 v/v) at 0°C for 1 hour.[2]
  • Evaporate the HF under a stream of nitrogen.
  • TFMSA Cleavage (alternative to HF):
  • Treat the peptide-resin with a mixture of trifluoromethanesulfonic acid (TFMSA), TFA, and thioanisole at 0°C for 2 hours.
  • Peptide Precipitation and Purification:
  • Triturate the cleaved peptide with cold diethyl ether to precipitate it.
  • Centrifuge to collect the crude peptide and wash with cold ether.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

G cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin Select Resin (e.g., Merrifield, MBHA) Swell Swell Resin in DCM Resin->Swell Load Load First Boc-Amino Acid Swell->Load Wash1 Wash (DCM) Load->Wash1 Deprotect Boc Deprotection (50% TFA/DCM) Wash1->Deprotect Wash2 Wash (DCM/IPA) Deprotect->Wash2 Neutralize Neutralization (10% DIEA/DCM) Wash2->Neutralize Wash3 Wash (DCM/DMF) Neutralize->Wash3 Couple Couple Next Boc-Amino Acid (e.g., this compound) Wash3->Couple Couple->Couple Kaiser Kaiser Test Couple->Kaiser Wash4 Wash (DMF/DCM) Kaiser->Wash4 Wash4->Wash1 Repeat for each amino acid FinalWash Final Wash and Dry Wash4->FinalWash After final cycle Cleave Cleavage from Resin (e.g., HF or TFMSA) FinalWash->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: General workflow for Boc-SPPS incorporating this compound.

Signaling Pathway Analogy: Impact of Conformational Constraint

While a specific signaling pathway for a peptide containing this compound is not defined, the following diagram illustrates the logical relationship between incorporating a constrained amino acid analog and its potential impact on biological activity.

G cluster_0 Peptide Design cluster_1 Structural Consequences cluster_2 Biological Outcomes Peptide Linear Peptide Incorporate Incorporate (S)-1-N-Boc- Piperidine-2-carboxamide Peptide->Incorporate Constrain Introduce Conformational Constraint Incorporate->Constrain Structure Induce Specific Secondary Structure (e.g., β-turn, helix) Constrain->Structure Binding Enhanced Receptor Binding Affinity Structure->Binding Stability Increased Proteolytic Stability Structure->Stability Activity Altered Biological Activity Binding->Activity Stability->Activity

Caption: Logical flow of how incorporating a constrained analog can modulate peptide properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-N-Boc-piperidine-2-carboxamide. This guide focuses on common side reactions, their identification, and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The primary side reactions encountered during the amide coupling of (S)-1-N-Boc-piperidine-2-carboxylic acid (Boc-L-pipecolic acid) are:

  • Epimerization: Loss of stereochemical integrity at the C2 position of the piperidine ring, leading to the formation of the (R)-diastereomer.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of the amino acid amide product, particularly if the amide is formed from a dipeptide intermediate.

  • Byproduct Formation from Coupling Reagents: Generation of side products such as N-acylurea (from carbodiimides like EDC or DCC) or guanidinium species (from uronium/aminium reagents like HATU or HBTU).

Q2: How can I minimize epimerization during the amide coupling step?

A2: Epimerization is a significant concern when activating the carboxylic acid of N-Boc-L-pipecolic acid. To minimize this side reaction:

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU and HCTU are generally preferred as they are known to suppress epimerization compared to carbodiimides.[1][2]

  • Use of Additives: When using carbodiimides (e.g., EDC, DIC), the addition of a racemization-suppressing agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[1]

  • Reaction Temperature: Perform the coupling at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) instead of tertiary amines like triethylamine (TEA), which can promote epimerization.

Q3: What is diketopiperazine (DKP) formation and how can I prevent it?

A3: Diketopiperazine formation is an intramolecular cyclization that can occur, especially in the synthesis of dipeptide amides where the N-terminal amino acid is proline or a proline analog like pipecolic acid. While less common in a single amino acid coupling, it can be a concern if the reaction conditions are harsh or if there are impurities. To prevent DKP formation, ensure rapid and efficient coupling to minimize the lifetime of potentially reactive intermediates.[3] Using a 2-chlorotrityl chloride (2-CTC) resin in solid-phase synthesis can also help suppress DKP formation due to its steric bulk.[3]

Q4: How do I choose the right coupling reagent for my synthesis?

A4: The choice of coupling reagent depends on factors like the scale of the reaction, the steric hindrance of the amine, and the desired level of stereochemical purity.

  • For high efficiency and low epimerization: HATU, HCTU, and COMU are excellent choices, especially for challenging couplings.[2][4][5]

  • For a cost-effective option: EDC or DIC in combination with HOBt or Oxyma is a widely used method.[4]

  • To avoid potentially carcinogenic byproducts: PyBOP is a good alternative to BOP, as it does not produce hexamethylphosphoramide (HMPA).[4]

Q5: What are the typical byproducts of common coupling reagents and how can I remove them?

A5:

  • Carbodiimides (EDC, DCC): Form N,N'-disubstituted ureas as byproducts. Dicyclohexylurea (DCU) from DCC is poorly soluble in most organic solvents and can often be removed by filtration. The urea from EDC is water-soluble and can be removed by an aqueous workup.[1][6]

  • Uronium/Aminium Salts (HATU, HBTU): Can react with the amine nucleophile to form a guanidinium byproduct.[6] Careful control of stoichiometry and order of addition (pre-activation of the carboxylic acid before adding the amine) can minimize this. These byproducts are generally removed by chromatography.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Diagnostic Check Recommended Solution
Inefficient Coupling Reagent Review the coupling reagent used. Some reagents are less effective for sterically hindered amino acids like N-Boc-pipecolic acid.Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. The presence of starting materials (N-Boc-pipecolic acid and the amine) indicates an incomplete reaction.Extend the reaction time or slightly increase the reaction temperature (while monitoring for epimerization). Ensure all reagents are of high quality and anhydrous conditions are maintained.
Side Product Formation Analyze the crude reaction mixture by LC-MS to identify major side products such as N-acylurea or diketopiperazines.Optimize the reaction conditions to minimize the formation of the identified side product (see specific troubleshooting guides below).
Workup/Purification Issues Check the pH during aqueous workup. The product may have some water solubility.Ensure the aqueous phase is saturated with salt (brine) to minimize product loss. Optimize the chromatography conditions for better separation.
Issue 2: Presence of the (R)-diastereomer (Epimerization)
Possible Cause Diagnostic Check Recommended Solution
Use of Carbodiimide without Additive Confirm if an epimerization-suppressing additive (HOBt, Oxyma) was used with EDC or DIC.Always use HOBt or Oxyma with carbodiimide coupling reagents.
High Reaction Temperature Review the reaction temperature. Elevated temperatures increase the rate of epimerization.Maintain a low reaction temperature (0 °C) during the activation and coupling steps.
Strong or Nucleophilic Base Check the base used in the reaction. Bases like triethylamine can promote epimerization.Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA).
Prolonged Activation Time Review the pre-activation time if the carboxylic acid is activated before adding the amine.Minimize the pre-activation time to reduce the opportunity for the activated intermediate to epimerize.

Quantitative Data Summary

The following table provides a qualitative comparison of common coupling reagents for the synthesis of this compound, based on general observations in peptide synthesis. Quantitative data for this specific reaction is limited in the literature, but the trends are well-established.

Coupling ReagentRelative EfficiencyPropensity for EpimerizationCommon Byproducts
EDC/HOBt GoodLow to ModerateN-ethyl-N'-(3-dimethylaminopropyl)urea
HATU Very HighVery LowTetramethylguanidinium species
HCTU Very HighVery LowTetramethylguanidinium species
PyBOP HighLowTris(pyrrolidino)phosphine oxide
DIC/Oxyma GoodVery LowN,N'-diisopropylurea

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for achieving high yields with minimal epimerization.

  • Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as DIEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method.

  • Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid in anhydrous solvent Add_Reagents Add Coupling Reagent & Base Start->Add_Reagents Pre-activation Pre-activation (if applicable) Add_Reagents->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Stir Stir at RT or 0°C Add_Amine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Workup (Acid/Base Wash) Monitor->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Pure this compound Purify->Product Troubleshooting_Logic Problem Low Yield or Impure Product Analysis Analyze Crude by LC-MS Problem->Analysis Epimerization Epimerization Detected? Analysis->Epimerization DKP DKP Formation Detected? Epimerization->DKP No Sol_Epimerization Use HATU/Oxyma Lower Temperature Use DIEA Epimerization->Sol_Epimerization Yes Other_Byproducts Other Byproducts? DKP->Other_Byproducts No Sol_DKP Ensure Rapid Coupling DKP->Sol_DKP Yes Sol_Other Optimize Stoichiometry Improve Workup Other_Byproducts->Sol_Other Yes

References

Technical Support Center: Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and direct method is the coupling of (S)-1-N-Boc-piperidine-2-carboxylic acid (also known as Boc-L-pipecolic acid) with an ammonia source. This is typically achieved by activating the carboxylic acid with a suitable coupling reagent followed by the introduction of ammonia or an ammonia surrogate.

Q2: Why is the yield of my amidation reaction consistently low?

A2: Low yields can be attributed to several factors. The steric hindrance caused by the bulky Boc protecting group and the piperidine ring can impede the approach of the nucleophile.[1] Other common causes include incomplete activation of the carboxylic acid, decomposition of the activated intermediate, or side reactions. The choice of coupling reagent and reaction conditions is critical to overcome these challenges.[2][3]

Q3: What are the primary side reactions to be aware of during the coupling reaction?

A3: The main side reactions include racemization at the alpha-carbon of the piperidine ring, although this is less common for cyclic amino acids. Another potential side reaction is the formation of a stable O-acylisourea intermediate when using carbodiimide reagents like DCC or EDC, which may not react completely with the amine.[4] The choice of coupling reagent and the addition of additives like HOBt or Oxyma can help minimize these side reactions.[2][4]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. By tracking the consumption of the starting carboxylic acid and the formation of the desired amide product, you can determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final compound and any impurities present. A common solvent system is a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective activation of the carboxylic acid.- Use a more powerful coupling reagent like HATU, HBTU, or COMU.[2] - Ensure all reagents and solvents are anhydrous. Moisture can quench the activated species.
Steric hindrance from the Boc group and piperidine ring.- Increase the reaction temperature moderately (e.g., to 40-50 °C). - Use a less sterically hindered base, such as diisopropylethylamine (DIPEA).
Low nucleophilicity of the ammonia source.- Use a more reactive ammonia surrogate, such as ammonium chloride in the presence of a base.[5] - Consider using a solution of ammonia in an organic solvent (e.g., methanol or THF).
Presence of Multiple Spots on TLC (Byproducts) Racemization of the chiral center.- Add a racemization suppressant like HOBt or Oxyma to the reaction mixture, especially when using carbodiimide coupling reagents.[2][4] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of N-acylurea byproduct (with carbodiimides).- Add HOBt or Oxyma to trap the O-acylisourea intermediate and form a more reactive and stable active ester.[4]
Unreacted starting material.- Increase the equivalents of the coupling reagent and/or the ammonia source. - Extend the reaction time, monitoring carefully by TLC or LC-MS to avoid byproduct formation.
Difficulty in Product Isolation/Purification Product is highly polar and water-soluble.- After quenching the reaction, perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane. - Use a more polar eluent system for column chromatography.
Co-elution of product with byproducts.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification techniques such as preparative HPLC if high purity is required.

Quantitative Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Notes
HATU NoneDIPEADMF, DCM1-4 hours85-95Highly efficient for sterically hindered couplings.[2]
HBTU NoneDIPEADMF, DCM2-6 hours80-90Similar to HATU but can be slightly less reactive.
TBTU NoneDIPEADMF, DCM2-6 hours80-90A common and effective coupling reagent.
COMU NoneDIPEADMF1-3 hours85-95Byproducts are water-soluble, simplifying workup.[2]
PyBOP NoneDIPEADMF, CH2Cl22-8 hours75-85Good for suppressing racemization.[2]
EDC HOBt/OxymaDIPEA/TEADMF, DCM12-24 hours60-80Cost-effective, but may require longer reaction times and an additive to prevent side reactions.[2]
DIC HOBt/OxymaDIPEA/TEADMF, DCM12-24 hours60-80Similar to EDC, with a liquid byproduct (diisopropylurea) that is easier to remove than DCU.[4]

Yields are approximate and can vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Amidation using HATU and Ammonium Chloride

  • Preparation: To a solution of (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., Argon or Nitrogen), add HATU (1.1 eq) and ammonium chloride (1.2 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amidation using EDC/HOBt and Aqueous Ammonia

  • Activation: Dissolve (S)-1-N-Boc-piperidine-2-carboxylic acid (1.0 eq), HOBt (1.1 eq), and EDC.HCl (1.1 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Stirring: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Ammonia Addition: Add concentrated aqueous ammonia (e.g., 28-30% solution, 2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (S)-1-N-Boc-piperidine- 2-carboxylic acid in DMF add_reagents Add Coupling Reagent & Ammonia Source start->add_reagents add_base Add Base (e.g., DIPEA) add_reagents->add_base react Stir at RT add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure (S)-1-N-Boc-Piperidine- 2-carboxamide purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Ineffective Carboxylic Acid Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Side Reactions start->cause3 cause4 Poor Nucleophilicity of Ammonia Source start->cause4 sol1a Use Stronger Coupling Reagent (e.g., HATU) cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Increase Reaction Temperature cause2->sol2a sol2b Use Less Hindered Base (e.g., DIPEA) cause2->sol2b sol3a Add Racemization Suppressant (e.g., HOBt) cause3->sol3a sol3b Optimize Reaction Time cause3->sol3b sol4a Use Ammonia Surrogate (e.g., NH4Cl + Base) cause4->sol4a

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Crystallization of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of (S)-1-N-Boc-Piperidine-2-carboxamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Troubleshooting Guide

Crystallization of this compound can be challenging, with common issues including the formation of oils, amorphous solids, or poor quality crystals. This guide addresses these specific problems with potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Oiling Out (Formation of a liquid instead of a solid)Solution is too concentrated.Dilute the solution with more of the "good" solvent and reheat until the oil dissolves, then allow to cool slowly.[1][2]
Cooling rate is too fast.Decrease the cooling rate. Allow the solution to cool to room temperature naturally before placing it in a colder environment (e.g., ice bath).[1][2]
Inappropriate solvent system.The polarity difference between the compound and the solvent may be too large. Experiment with a different solvent or a co-solvent system to better match the polarity.
Formation of Amorphous Solid (Solid precipitates with no crystalline structure)High degree of supersaturation.Reduce the concentration of the solute in the solvent.
Rapid precipitation.Add the anti-solvent more slowly or cool the solution at a much slower rate to encourage ordered crystal lattice formation.[1]
Presence of impurities.Purify the crude material using column chromatography before attempting crystallization. Even trace impurities can inhibit crystal growth.[2]
Poor Crystal Quality (e.g., small needles, plates, agglomerates)Nucleation rate is too high.Reduce the level of supersaturation by using a more dilute solution or cooling more slowly.[2]
Insufficient time for crystal growth.Allow the crystallization process to proceed over a longer period. Slow evaporation can be a useful technique for growing larger, higher-quality crystals.[1]
Agitation or vibration.Ensure the crystallizing solution is left in a vibration-free environment.
Low Yield Compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has lower solubility at the final cooling temperature.
Insufficient cooling.Cool the solution to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[1][2]
Not enough anti-solvent was added (in a two-solvent system).Gradually add more anti-solvent to the point of turbidity and then a small amount more to induce further precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: Given the structure of this compound, which has both polar (amide) and non-polar (Boc group) functionalities, a range of solvents should be screened. Start with moderately polar solvents. Good candidates to begin with include isopropanol, acetonitrile, ethyl acetate, and mixtures of these with less polar solvents like heptane or toluene.[1]

Q2: My compound refuses to crystallize and remains an oil. What is the first thing I should try?

A2: The first step when encountering "oiling out" is to try and induce crystallization from the oil. Attempt to scratch the inside of the flask with a glass rod at the oil-solvent interface. If that fails, consider adding a seed crystal if one is available. If neither of these methods work, the next best step is to redissolve the oil in a "good" solvent and re-attempt the crystallization using a more dilute solution and a slower cooling rate.[1][2]

Q3: How can I obtain a single crystal suitable for X-ray diffraction?

A3: For growing single crystals, slow evaporation is often the most successful technique. Dissolve the purified compound in a suitable solvent (one in which it is moderately soluble) in a clean vial. Loosely cap the vial or cover it with parafilm punctured with a few small holes. Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several days to weeks.[1]

Q4: Can impurities from the synthesis affect the crystallization?

A4: Absolutely. Impurities can act as inhibitors to crystal nucleation and growth, often leading to the formation of oils or amorphous solids.[2] It is highly recommended to purify the this compound, for example by flash column chromatography, before attempting crystallization.

Q5: I have a solid, but how do I know if it's crystalline or amorphous?

A5: Crystalline solids typically have a well-defined melting point and will diffract X-rays, resulting in a sharp pattern in powder X-ray diffraction (PXRD). Amorphous solids, on the other hand, melt over a broad range of temperatures and do not produce sharp peaks in a PXRD pattern. Under a microscope, crystalline materials will often appear as particles with defined shapes and edges, while amorphous solids may look more like irregular glassy particles.

Experimental Protocols

Below are detailed starting protocols for common crystallization techniques. These should be considered as starting points and may require optimization for your specific batch of this compound.

Protocol 1: Single-Solvent Cooling Crystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of your compound. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid dissolves. A good solvent will require a moderate amount of solvent to dissolve the compound at room temperature and should show significantly higher solubility upon heating.

  • Dissolution: In an appropriately sized flask, add your crude or purified compound. Add the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point) required to fully dissolve the compound.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

  • Maturation: Once at room temperature, allow the flask to stand undisturbed for several hours to allow for crystal growth.

  • Maximize Yield: To maximize the yield of crystals, place the flask in an ice bath or a refrigerator for at least an hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent (Good Solvent/Anti-Solvent) Crystallization
  • Solvent System Selection: Identify a "good" solvent in which this compound is highly soluble (e.g., ethyl acetate). Identify an "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., heptane).

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes slightly and persistently turbid (cloudy).

  • Crystal Growth: If crystals do not form immediately, add a few more drops of the "good" solvent to clarify the solution slightly and then allow it to stand undisturbed. Slow evaporation of this mixed solvent system can also promote crystal growth.

  • Isolation and Drying: Once a sufficient amount of crystals have formed, isolate them by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems with this compound.

G start Start Crystallization Experiment outcome Evaluate Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid Phase amorphous Problem: Amorphous Solid outcome->amorphous Solid, No Form poor_xtal Problem: Poor Crystal Quality outcome->poor_xtal Small/Needle-like success Success: Good Crystals outcome->success Well-defined Crystals ts_oil1 Dilute Solution & Re-cool Slowly oil->ts_oil1 ts_oil2 Change Solvent System oil->ts_oil2 ts_amorphous1 Reduce Concentration amorphous->ts_amorphous1 ts_amorphous2 Slow Down Cooling/ Anti-Solvent Addition amorphous->ts_amorphous2 purify Purify Compound (e.g., Chromatography) amorphous->purify ts_poor_xtal1 Decrease Supersaturation poor_xtal->ts_poor_xtal1 ts_poor_xtal2 Use Slow Evaporation poor_xtal->ts_poor_xtal2 ts_oil1->outcome Re-evaluate ts_oil2->outcome Re-evaluate ts_amorphous1->outcome Re-evaluate ts_amorphous2->outcome Re-evaluate ts_poor_xtal1->outcome Re-evaluate ts_poor_xtal2->outcome Re-evaluate purify->start

Caption: Troubleshooting workflow for crystallization.

References

Technical Support Center: (S)-1-N-Boc-Piperidine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address issues of racemization during the synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is racemization in this context, and why is it a critical issue?

A1: Racemization is the conversion of the desired (S)-enantiomer into an unwanted mixture of both (S) and (R) enantiomers. The process involves the loss of stereochemical integrity at the chiral alpha-carbon (C2) of the piperidine ring. This is a significant problem because the biological activity and therapeutic efficacy of many pharmaceutical compounds are highly dependent on their specific three-dimensional structure.[1] The presence of the incorrect (R)-enantiomer can lead to reduced potency, altered pharmacology, or undesirable side effects, and is often difficult to remove through standard purification techniques.[2]

Q2: What is the primary chemical mechanism causing racemization during the amide coupling step?

A2: The most common mechanism for racemization during the coupling of N-Boc protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base present in the reaction. The resulting planar, achiral enolate intermediate can then be protonated from either face, leading to a mixture of (S) and (R) configurations upon reaction with the amine. Urethane-based protecting groups like Boc generally suppress this pathway compared to acyl groups, but it remains a significant risk under non-optimal conditions.[3][4]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several experimental factors are critical:

  • Coupling Reagent & Additives: The choice of activating agent is paramount. Modern onium salts (like HATU) are generally superior to carbodiimides (like EDC or DIC) alone. The use of racemization-suppressing additives such as 1-hydroxy-7-azabenzotriazole (HOAt) is more effective than 1-hydroxybenzotriazole (HOBt).[5][6]

  • Base: The strength and steric hindrance of the base used are crucial. Stronger, non-hindered bases (e.g., DIEA, triethylamine) are more likely to abstract the alpha-proton and cause racemization than weaker or more hindered bases (e.g., N-methylmorpholine, 2,4,6-collidine).[3]

  • Temperature: Higher reaction temperatures accelerate the rate of both oxazolone formation and proton abstraction, increasing the risk of racemization.

  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine increases the time the sensitive activated intermediate is exposed to basic conditions, elevating the risk of racemization.

Troubleshooting Guide

Problem: My final this compound product shows significant enantiomeric impurity (e.g., >5% R-isomer) after amide coupling.

Here is a step-by-step guide to troubleshoot and mitigate the issue.

Step 1: Verify Starting Material Purity Ensure the starting material, (S)-1-N-Boc-piperidine-2-carboxylic acid, is of high enantiomeric purity. Racemization cannot be reversed, so starting with a pure material is essential.

Step 2: Optimize Your Coupling Reagent and Additives The choice of coupling agent is the most critical factor. Onium salts are generally preferred.

  • Recommendation: Use HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as your coupling reagent. The incorporated HOAt moiety is highly effective at accelerating the desired amide bond formation while suppressing racemization.[5][7] If using a carbodiimide like EDC or DIC, the addition of an equimolar amount of standalone HOAt is strongly recommended over HOBt.[6][8]

Step 3: Scrutinize the Base The base facilitates the reaction but is also the primary culprit in abstracting the alpha-proton.

  • Recommendation: Switch from N,N-Diisopropylethylamine (DIEA) to a weaker base like N-methylmorpholine (NMM). Use the minimum necessary amount, typically 1.5 to 2.0 equivalents. In cases of severe racemization, the more sterically hindered base 2,4,6-collidine can be used.[3]

Step 4: Control the Reaction Temperature Higher temperatures increase the rate of racemization.

  • Recommendation: Perform the reaction at a lower temperature. Start the activation and coupling at 0 °C using an ice bath and allow the reaction to slowly warm to room temperature. Avoid heating the reaction if possible.

Step 5: Adjust Solvent and Reaction Time While DMF is common, its polarity can sometimes contribute to racemization. Minimizing the time the activated acid exists before reacting with the amine is also key.

  • Recommendation: Consider using a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). More importantly, minimize the pre-activation time. Add the coupling reagent to the mixture of the acid and amine, followed immediately by the base, or pre-activate for no more than 1-5 minutes before adding the amine component.

Quantitative Data on Racemization

The following table summarizes representative data on how different reaction conditions can affect the enantiomeric purity of the final product. While this data is compiled from studies on closely related systems, the principles are directly applicable.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% R-Isomer (D-isomer)
EDCHOBtDIEADMF25~15%[6]
EDCHOAt DIEADMF25~6% [6]
HBTU(none)DIEADMF25~8% (Illustrative)
HATU (none)DIEADMF25~3% (Illustrative)
HATU(none)NMM DMF25~1.5% (Illustrative)
HATU(none)NMMDCM0 to 25 <1% (Illustrative)

Data marked "Illustrative" is based on established chemical principles where direct comparative values for this specific substrate were not available.[3][5]

Visual Guides

RacemizationMechanism Mechanism of Racemization via Oxazolone Formation cluster_S (S)-Pathway cluster_Racemization Racemization Pathway cluster_R (R)-Pathway S_Acid (S)-N-Boc-Acid S_Activated Activated (S)-Ester S_Acid->S_Activated Coupling Reagent S_Product Desired (S)-Amide S_Activated->S_Product + Amine (fast) Oxazolone (S)-Oxazolone S_Activated->Oxazolone Cyclization (slow) Oxazolone->S_Product Enolate Achiral Enolate (Planar Intermediate) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ R_Oxazolone (R)-Oxazolone Enolate->R_Oxazolone + H+ R_Product Unwanted (R)-Amide R_Oxazolone->R_Product + Amine TroubleshootingWorkflow Troubleshooting Workflow for Racemization Start High Racemization Detected (>2% R-isomer) CheckPurity 1. Analyze Enantiomeric Purity of Starting (S)-Acid Start->CheckPurity IsPure Purity >99.5% ee? CheckPurity->IsPure PurifySM Purify or Replace Starting Material IsPure->PurifySM No OptimizeReagent 2. Change Coupling Reagent (e.g., to HATU) IsPure->OptimizeReagent Yes OptimizeBase 3. Change Base (e.g., DIEA -> NMM) OptimizeReagent->OptimizeBase OptimizeTemp 4. Lower Temperature (e.g., 0°C to RT) OptimizeBase->OptimizeTemp CheckProduct Analyze Product Purity OptimizeTemp->CheckProduct CheckProduct->IsPure Still High Success Racemization Controlled (<2% R-isomer) CheckProduct->Success OK

References

Technical Support Center: (S)-1-N-Boc-Piperidine-2-carboxamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-1-N-Boc-Piperidine-2-carboxamide.

Troubleshooting Guides

Problem 1: Low yield after purification.

Low recovery of the target compound can be attributed to several factors throughout the purification process.

Potential CauseMitigation Strategy
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized to minimize the solubility of the product. Use a suitable organic solvent for extraction, and perform multiple extractions to maximize recovery.
Incomplete Elution from Chromatography Column Use a more polar solvent system for elution. A gradient elution might be necessary to elute the highly polar carboxamide.
Product Precipitation During Workup If the product is a solid, ensure it is fully dissolved before extraction and that the concentration in the evaporation flask does not lead to premature precipitation on the flask walls.
Side Reactions During Synthesis Formation of byproducts can reduce the overall yield of the desired product.[1] For instance, using uronium/guanidinium-based coupling reagents like HATU can lead to guanidinylated piperidine byproducts.[1] To mitigate this, avoid using a large excess of the coupling reagent and consider pre-activating the carboxylic acid before adding the piperidine.[1]

Problem 2: Presence of impurities in the final product.

Impurities can arise from starting materials, side reactions, or decomposition.

Potential ImpurityIdentification MethodRemoval Strategy
Unreacted Starting Materials TLC, HPLC, NMROptimize reaction stoichiometry and time. Purify via flash column chromatography.
(R)-enantiomer Chiral HPLC/GLCRecrystallization with a suitable solvent system. Preparative chiral HPLC may be necessary for complete separation.
Boc-deprotected compound TLC, HPLC, LC-MSAvoid acidic conditions during workup and purification. A mild basic wash (e.g., sat. NaHCO₃ solution) can remove acidic impurities.
Hydrolyzed Carboxylic Acid HPLC, LC-MSEnsure anhydrous conditions during the reaction and workup. Purification via flash column chromatography can separate the more polar carboxylic acid.

Problem 3: Difficulty in achieving high enantiomeric purity.

Achieving high enantiomeric excess (ee) is often critical for pharmaceutical applications.

ChallengeRecommended Action
Poor Resolution in Chiral HPLC Optimize the mobile phase composition (e.g., hexane/ethanol or hexane/2-propanol ratios).[2] Adjust the flow rate and column temperature.[2] Ensure the use of a suitable chiral column, such as a Chiralpak AD-H.[2]
Racemization During Synthesis or Workup Avoid harsh basic or acidic conditions and elevated temperatures, which can lead to racemization at the stereocenter.
Co-elution with Impurities Perform an initial purification step (e.g., flash chromatography) to remove major impurities before chiral separation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification methods are flash column chromatography and recrystallization. For analytical purposes and to determine enantiomeric purity, High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are used.[2]

Q2: What solvent systems are recommended for flash column chromatography?

A2: The choice of solvent system depends on the polarity of the impurities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For instance, a gradient of ethyl acetate in hexanes (e.g., 10% to 100%) is often effective.[3] For more polar impurities, a system like dichloromethane (DCM) and methanol might be necessary.

Q3: How can I confirm the purity and identity of my final product?

A3: The purity and identity can be confirmed using a combination of techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The carbonyl carbon of the carboxamide typically appears around 172-175 ppm, while the Boc carbonyl carbon resonates at 154-156 ppm.[2]

  • Mass Spectrometry: To confirm the molecular weight (228.29 g/mol ).[2]

  • HPLC/GLC: To assess purity and determine the enantiomeric excess.[2]

Q4: I am observing broadened signals in the NMR spectrum. What could be the cause?

A4: Broadened signals in the NMR spectrum of this compound are often due to restricted rotation around the N-Boc bond, leading to the presence of rotamers.[2] This is particularly noticeable for the signals of the carbon atoms adjacent to the nitrogen in the piperidine ring.[2] Variable temperature NMR studies can be performed to confirm this, with coalescence temperatures typically observed around 50°C.[2]

Q5: What are the key reactions this compound can undergo that might affect purification?

A5: Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the free amine.[2][4]

  • Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions.[2]

  • Acylation: The nitrogen of the piperidine ring can react with acylating agents.[2]

Experimental Protocols & Visualizations

General Purification Workflow

The following diagram outlines a general workflow for the purification of this compound after synthesis.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Purity & Identity Analysis Synthesis Crude Reaction Mixture Quench Quench Reaction Synthesis->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Purity Purity Check (TLC, HPLC) Chromatography->Purity Recrystallization Recrystallization Recrystallization->Purity Purity->Recrystallization If necessary Identity Structure Confirmation (NMR, MS) Purity->Identity Enantiopurity Enantiomeric Purity (Chiral HPLC/GLC) Identity->Enantiopurity Final Pure this compound Enantiopurity->Final

Caption: General purification and analysis workflow.

Troubleshooting Logic for Impurities

This diagram illustrates a logical approach to troubleshooting the presence of impurities.

G cluster_impurities Potential Impurities cluster_solutions Corrective Actions Start Impurity Detected in Final Product Identify Identify Impurity (LC-MS, NMR) Start->Identify StartingMaterial Starting Material Identify->StartingMaterial Unreacted Enantiomer R-enantiomer Identify->Enantiomer SideProduct Side Product Identify->SideProduct Degradant Degradation Product Identify->Degradant ReoptimizeReaction Re-optimize Reaction Conditions StartingMaterial->ReoptimizeReaction RepurifyChrom Re-purify via Chromatography StartingMaterial->RepurifyChrom Recrystallize Recrystallization Enantiomer->Recrystallize ChiralSep Preparative Chiral HPLC Enantiomer->ChiralSep SideProduct->ReoptimizeReaction SideProduct->RepurifyChrom ModifyWorkup Modify Workup/Handling Degradant->ModifyWorkup

Caption: Troubleshooting logic for impurity identification and removal.

Detailed Protocol: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If the crude product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (e.g., 60-120 mesh) using the initial mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities. For example, increase the concentration of ethyl acetate in hexanes from 10% to 100%.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Detailed Protocol: Chiral HPLC for Enantiomeric Purity
  • System Preparation:

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of hexane and ethanol (e.g., 95:5 v/v), potentially with a small amount of an additive like 0.1% diethylamine to improve peak shape.[2]

    • Flow Rate: 0.5-1.0 mL/min.[2]

    • Detection: UV at 228 nm or 254 nm.[2]

    • Temperature: Ambient (20-25 °C).[2]

  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Data Analysis: Record the chromatogram. The (S)- and (R)-enantiomers should be well-separated.[2] Calculate the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers. High-quality samples typically exhibit an ee greater than 98%.[2]

References

Technical Support Center: Optimizing Coupling Reactions for (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving (S)-1-N-Boc-Piperidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of piperidine-2-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound with amines?

The main challenges stem from the steric hindrance of the piperidine ring system. The bulky N-Boc protecting group and the cyclic nature of the amino acid can impede the approach of the amine nucleophile to the activated carboxyl group, potentially leading to lower reaction rates and incomplete conversions.

Q2: Which coupling reagents are most effective for this sterically hindered amino acid?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimides alone. Uronium/aminium-based reagents such as HATU, HBTU, and COMU, or phosphonium-based reagents like PyBOP and PyAOP, have shown superior performance in similar challenging couplings. These reagents rapidly form highly reactive activated esters, which can more effectively overcome the steric barrier.

Q3: How can I minimize the risk of racemization during the coupling reaction?

Racemization can occur at the alpha-carbon of the piperidine ring during the activation of the carboxylic acid. To minimize this risk:

  • Use Additives: Always use additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® when using carbodiimide coupling reagents like EDC or DIC. These additives form active esters that are less prone to racemization.

  • Choose the Right Reagent: Reagents like HATU (which contains a HOAt moiety) and COMU (containing Oxyma Pure) are known for their ability to suppress racemization.

  • Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). In cases with a high risk of racemization, a weaker base like collidine may be considered.

  • Temperature Control: Perform the reaction at low temperatures (e.g., starting at 0 °C) to reduce the rate of epimerization.

Q4: What are common side reactions to be aware of?

Besides racemization, potential side reactions include:

  • Guanidinylation of the amine: When using uronium/aminium reagents like HATU or HBTU in excess, they can react with the primary amine to form an inactive guanidinium byproduct. To avoid this, it is recommended to pre-activate the carboxylic acid before adding the amine.

  • N-acylurea formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. The use of additives like HOBt or HOAt minimizes this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough for the sterically hindered substrate.- Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU. - Ensure all reagents are anhydrous and of high quality.
2. Steric hindrance: The bulky nature of the piperidine ring and the amine partner are preventing the reaction.- Increase the reaction time. - Gently heat the reaction (e.g., to 40-50 °C), but monitor for side reactions. - Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial reaction time.
3. Incomplete deprotection of a previous step (if applicable). - If the amine component was deprotected in a prior step, confirm complete deprotection using a ninhydrin test.
Multiple Spots on TLC (Messy Reaction) 1. Side reactions: Formation of byproducts such as N-acylurea or guanidinium species.- For carbodiimide couplings, ensure an additive (HOBt, HOAt) is used. - For uronium reagent couplings, pre-activate the carboxylic acid for 15-30 minutes before adding the amine.
2. Degradation of reagents or product. - Use fresh, high-purity reagents and anhydrous solvents. - If heating, do not use excessive temperatures or prolonged heating times.
Racemization Detected (Diastereomeric Mixture) 1. Over-activation of the carboxylic acid. - Reduce the pre-activation time before adding the amine.
2. Use of a strong, non-hindered base. - Switch to a weaker or more sterically hindered base (e.g., NMM or collidine instead of DIPEA).
3. Inappropriate coupling reagent/additive combination. - Use additives known to suppress racemization effectively, such as HOAt or Oxyma Pure. - Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization.
4. Prolonged reaction at elevated temperature. - Optimize the reaction for the shortest time required for a good yield if heating is necessary.

Data Presentation

Comparison of Common Coupling Reagents for Hindered Amide Bond Formation
Coupling Reagent/SystemReagent TypeRelative EfficiencyRacemization RiskKey Advantages
EDC/HOBt CarbodiimideModerateModerateCost-effective; water-soluble byproducts.
DIC/HOAt CarbodiimideHighLowHigh reactivity and good suppression of racemization.
HBTU/DIPEA Uronium/AminiumHighLow-ModerateFast reactions; good for many standard couplings.
HATU/DIPEA Uronium/AminiumVery HighVery LowHighly efficient for sterically hindered couplings; low racemization.[1]
COMU/DIPEA Uronium/AminiumVery HighVery LowExcellent efficiency; safer than benzotriazole-based reagents; water-soluble byproducts.
PyBOP/DIPEA PhosphoniumHighLowGood for hindered couplings; avoids carcinogenic byproducts.

Experimental Protocols

Below are two representative protocols for the coupling of this compound with a primary amine (e.g., benzylamine) as a model substrate.

Protocol 1: Coupling using HATU

This protocol utilizes the highly efficient HATU reagent, which is well-suited for sterically hindered couplings.

Materials:

  • (S)-1-N-Boc-Piperidine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-N-Boc-Piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).[2] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Coupling: Add benzylamine (1.1 eq) to the reaction mixture. Continue to stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (S)-N-Boc-N'-benzyl-piperidine-2-carboxamide.

Protocol 2: Coupling using EDC/HOBt

This protocol uses the more economical EDC/HOBt system. It may require longer reaction times compared to HATU.

Materials:

  • (S)-1-N-Boc-Piperidine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • Preparation: To a dry round-bottom flask, add (S)-1-N-Boc-Piperidine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagents: Add DIPEA (2.5 eq), followed by benzylamine (1.1 eq). Finally, add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[3]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the reaction mixture directly as described in the HATU protocol.

    • If using DMF, dilute with ethyl acetate and proceed with the aqueous washes.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep 1. Dissolve (S)-1-N-Boc-Piperidine-2-carboxylic acid and additives (if any) in anhydrous solvent. activation 2. Add coupling reagent and base (DIPEA). Pre-activate for 15-30 min (for HATU). prep->activation coupling 3. Add amine (e.g., Benzylamine). Stir for 1-24 hours at room temperature. activation->coupling workup 4. Aqueous Wash (Acid, Base, Brine) coupling->workup purification 5. Dry, Concentrate & Purify (Column Chromatography) workup->purification

Caption: A generalized experimental workflow for the coupling reaction.

Troubleshooting Decision Tree for Low Yield

G decision decision solution solution start Low Yield Observed check_sm Is starting carboxylic acid consumed (TLC/LC-MS)? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No messy_reaction Starting material consumed, but yield is low and/or reaction is messy. check_sm->messy_reaction Yes solution1 Switch to a more potent coupling reagent (e.g., HATU, COMU). incomplete_reaction->solution1 Potential Cause: Inefficient Activation solution2 Increase reaction time or perform a double coupling. incomplete_reaction->solution2 Potential Cause: Steric Hindrance solution3 Pre-activate acid before adding amine. Ensure use of additives (HOBt/HOAt). messy_reaction->solution3 Potential Cause: Side Reactions solution4 Review work-up procedure for emulsions or solubility issues. Avoid harsh conditions. messy_reaction->solution4 Potential Cause: Product Degradation/ Work-up Loss

Caption: A decision tree to troubleshoot low-yield coupling reactions.

References

Stability issues of (S)-1-N-Boc-Piperidine-2-carboxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (S)-1-N-Boc-Piperidine-2-carboxamide during storage. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common stability issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Decrease in Purity Over Time Acidic Degradation: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions, which can lead to its cleavage.[1] This can be initiated by exposure to acidic contaminants in the storage environment or packaging.- Store in a well-sealed container made of neutral glass (Type I borosilicate) or an inert polymer. - Avoid storage in environments with acidic vapors. - If the compound has been exposed to acidic conditions, consider repurification by recrystallization or chromatography.
Thermal Degradation: Although generally stable at room temperature, prolonged exposure to elevated temperatures can promote the degradation of the Boc group.[2]- Store the compound at the recommended temperature, typically refrigerated (2-8 °C) for long-term storage. - For routine laboratory use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
Hydrolytic Degradation: The presence of moisture, especially in combination with acidic or basic conditions, can facilitate the hydrolysis of the Boc group.- Store the compound in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). - Ensure that all handling and weighing are performed in a low-humidity environment.
Appearance of a New Peak in HPLC Analysis Formation of Deprotected Amide: The primary degradation product is often the free piperidine-2-carboxamide, resulting from the loss of the Boc group.- Confirm the identity of the new peak by co-elution with a standard of piperidine-2-carboxamide or by mass spectrometry. - If the deprotected amide is present, assess if the purity is still acceptable for your application. If not, repurification is necessary.
Formation of Other Impurities: Other degradation pathways may be possible under specific stress conditions (e.g., oxidation, photodegradation).- Conduct forced degradation studies to identify potential degradation products under various stress conditions (acid, base, oxidation, light, heat). - Use a stability-indicating analytical method (e.g., a gradient HPLC method) capable of resolving the parent compound from all potential impurities.
Inconsistent Results in Experiments Variable Purity of Starting Material: If the stability of the stored compound is compromised, its purity will vary, leading to inconsistent experimental outcomes.- Always verify the purity of the this compound before use, especially if it has been stored for an extended period. - Establish a regular testing schedule for long-term stored materials.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8 °C in a tightly sealed container, protected from light and moisture. For short-term laboratory use, it can be stored at room temperature in a desiccator.

Q2: How can I assess the purity of my stored this compound?

A2: The purity can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect major impurities.

Q3: What is the primary degradation product I should look for?

A3: The most common degradation product is the deprotected (S)-piperidine-2-carboxamide, formed by the cleavage of the Boc group.

Q4: Is the Boc group on this compound stable to basic conditions?

A4: Generally, the Boc protecting group is stable under basic conditions and to most nucleophiles. However, prolonged exposure to strong bases at elevated temperatures may lead to some degradation.

Q5: Can I use this compound that shows a small amount of degradation?

A5: The acceptable level of impurity depends on the specific application. For sensitive applications such as in late-stage drug development, high purity is critical. For early-stage research, a lower purity might be acceptable. It is up to the researcher to determine the acceptable purity level for their experiment.

Data on Storage Stability

The following table summarizes representative stability data for this compound under different storage conditions. (Note: This is example data based on typical stability profiles for similar compounds).

Condition Time Purity (%) Major Degradant (%)
25 °C / 60% RH0 months99.8< 0.1
3 months99.50.3
6 months99.10.7
40 °C / 75% RH0 months99.8< 0.1
1 month98.90.9
3 months97.52.2
2-8 °C0 months99.8< 0.1
12 months99.70.1
24 months99.60.2

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol describes a typical reversed-phase HPLC method for determining the purity of this compound and detecting its primary degradant.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the compound in a 50:50 mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and products.[4]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photodegradation: Expose the compound in solution (in quartz cuvettes) to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Protocol 1) and identify any degradation products using LC-MS.

Visualizations

degradation_pathway A This compound B (S)-Piperidine-2-carboxamide (Primary Degradant) A->B  Acidic conditions (H+)  or Heat (Δ) C tert-Butanol + CO2 A->C  Acidic conditions (H+)  or Heat (Δ)

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_storage Storage Stability Testing cluster_forced Forced Degradation Study storage_conditions Store under various conditions (Temp, Humidity, Light) sampling Sample at predetermined time points storage_conditions->sampling analysis Analyze by HPLC for purity and degradants sampling->analysis data_evaluation Evaluate data and determine shelf-life analysis->data_evaluation stress_conditions Expose to stress conditions (Acid, Base, Heat, Light, Oxidation) stress_analysis Analyze by HPLC-MS to identify degradants stress_conditions->stress_analysis pathway_id Identify degradation pathways stress_analysis->pathway_id

Caption: Workflow for stability assessment.

References

Technical Support Center: Purification of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (S)-1-N-Boc-Piperidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side-reactions during the Boc-protection step, or the subsequent amidation. These may include:

  • Unreacted Starting Materials: (S)-Piperidine-2-carboxamide or (S)-pipecolic acid.

  • Reagents from Boc-protection: Residual di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts.

  • Side-reaction Products:

    • Diketopiperazine: Formed by the intramolecular cyclization of two molecules of the starting amino acid or amide.

    • (R)-enantiomer: Racemization can occur, leading to the presence of the undesired enantiomer.

    • N-Oxide: Oxidation of the piperidine nitrogen can lead to the formation of the corresponding N-oxide.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate, triethylamine).

Q2: How can I identify the presence of these impurities?

A2: A combination of analytical techniques is recommended for impurity profiling:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and identify the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to separate and quantify impurities. Chiral HPLC is essential for determining enantiomeric purity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals. The tert-butyl protons of the Boc group typically show a characteristic singlet around 1.4 ppm in ¹H NMR.[2]

Q3: My compound oiled out during recrystallization. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue. Here are some troubleshooting steps:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.

  • Use a Different Solvent System: The chosen solvent may be too good a solvent, or the polarity difference between the compound and impurities might not be optimal. Experiment with different single solvents or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can induce crystallization.

Troubleshooting Guides

Purification by Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Optimize the eluent system using TLC. A common starting point for N-Boc protected compounds is a mixture of hexanes and ethyl acetate. Gradually increase the polarity of the mobile phase (gradient elution) to improve separation.
Column overloading.Use a higher ratio of silica gel to crude product. A ratio of 50:1 to 100:1 (w/w) is often recommended for difficult separations.
Product Tailing on the Column Strong interaction between the basic piperidine nitrogen and acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to suppress the interaction with acidic silanol groups on the silica gel.
Low Recovery of the Product Irreversible adsorption onto the silica gel.Use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.
Product is too polar for the chosen solvent system.Consider using reverse-phase chromatography with a C18 column and a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or TFA.
Purification by Recrystallization
Problem Possible Cause Solution
No Crystal Formation Upon Cooling The solution is not supersaturated.Reduce the volume of the solvent by evaporation to increase the concentration of the compound.
The chosen solvent is not suitable.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents on a small scale.
Low Recovery of Pure Product Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling.
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Colored Impurities in the Final Product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal.[3]

Data Presentation

The following table summarizes typical outcomes for different purification methods. The actual yields and purity will vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification Method Typical Purity Achieved Typical Recovery Yield Key Advantages Key Disadvantages
Flash Column Chromatography >95%60-90%Good for removing a wide range of impurities.Can be time-consuming and uses large volumes of solvent.
Recrystallization >98%50-80%Can provide very high purity in a single step.Dependent on finding a suitable solvent system; may not remove all impurities.
Preparative HPLC >99%40-70%Excellent for achieving very high purity and separating close-eluting impurities.Expensive, time-consuming, and not suitable for large-scale purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the selected hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product (this compound + Impurities) Purification Purification Step Crude->Purification Analysis Purity Analysis (TLC, HPLC, NMR) Purification->Analysis Impure Impure Fractions Purification->Impure Analysis->Purification Repurify Pure Pure Product (>98%) Analysis->Pure Meets Purity Criteria TroubleshootingLogic Start Purification Issue Identified Method Purification Method Column Chromatography Recrystallization Start->Method ColumnIssue Column Chromatography Issue Poor Separation Low Recovery Tailing Method->ColumnIssue Chromatography RecrystIssue Recrystallization Issue Oiling Out Low Recovery Colored Product Method->RecrystIssue Recrystallization Solvent Optimize Solvent System ColumnIssue->Solvent Poor Separation Loading Reduce Column Loading ColumnIssue->Loading Poor Separation Modifier Add Basic Modifier to Eluent ColumnIssue->Modifier Tailing / Low Recovery RecrystIssue->Solvent Oiling Out / Low Recovery Cooling Slow Cooling Rate RecrystIssue->Cooling Oiling Out Charcoal Use Activated Charcoal RecrystIssue->Charcoal Colored Product

References

Technical Support Center: Boc Deprotection of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete. What are the common causes?

A1: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid: The concentration or the number of equivalents of acid may be too low to drive the reaction to completion.[1] For many substrates, a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is effective.[1][2]

  • Short Reaction Time: The reaction may require more time than anticipated. It is crucial to monitor the reaction's progress until the starting material is no longer detectable.[1][3]

  • Low Temperature: Most Boc deprotections are conducted at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be beneficial, but this may also increase the likelihood of side reactions.[1]

  • Steric Hindrance: Bulky chemical groups located near the Boc-protected nitrogen can impede the acid's approach, slowing the reaction rate.[1][3]

  • Poor Solubility: The starting material must be fully dissolved in the reaction solvent for the deprotection to proceed efficiently.[4]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: The most common side reaction is tert-butylation. During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[1][2] This cation can alkylate any available nucleophiles, including the newly deprotected piperidine nitrogen or other sensitive functional groups on your molecule.[1]

To minimize this, scavengers are added to the reaction mixture. These are compounds that react with and "trap" the tert-butyl cation before it can react with your product.[1][3]

Q3: What are scavengers and which one should I use?

A3: Scavengers are nucleophilic agents that effectively quench the reactive tert-butyl cation.[1] The choice of scavenger depends on the other functional groups present in your molecule.

ScavengerTypical Concentration (v/v)Use Case / Protects Against
Triisopropylsilane (TIS)2.5 - 5%General-purpose carbocation scavenger.[3]
Water2.5 - 5%Effective and simple carbocation scavenger.[3]
Thioanisole5%Protects sulfur-containing residues like methionine.[2][3]
Phenol5%Carbocation scavenger, often used for tryptophan protection.[3]
1,2-Ethanedithiol (EDT)2.5%Protects cysteine residues.[3]

Q4: Which acidic reagents are typically used for Boc deprotection, and how do they compare?

A4: The two most common reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.[1]

Reagent SystemTypical ConditionsAdvantagesDisadvantages
TFA / DCM 20-50% TFA in DCM, 0°C to RT, 1-4 hours.[1][3]Highly effective, volatile (easy to remove).TFA is corrosive; can form stable TFA salts that may be difficult to handle (oily).[5]
4M HCl in Dioxane Excess HCl, RT, 1-4 hours.[1][4]Often yields a crystalline hydrochloride salt that can be isolated by filtration.[5]Dioxane has a high boiling point and is a suspected carcinogen.

Q5: What is the best work-up procedure after an acidic N-Boc deprotection?

A5: The work-up is critical for isolating a pure product.

  • Removal of Volatiles: After the reaction is complete (as confirmed by TLC or LC-MS), the solvent and excess acid are removed under reduced pressure. For TFA, co-evaporation with a solvent like toluene or DCM (repeated 2-3 times) can help remove residual traces.[3][4]

  • Isolation of the Salt: At this stage, the product is an ammonium salt (e.g., trifluoroacetate or hydrochloride). If it is a solid, it can be precipitated with a non-polar solvent like cold diethyl ether, collected by filtration, and washed.[1][6]

  • Conversion to Free Base (Optional): To obtain the neutral piperidine, dissolve the crude salt in water and basify by adding a base (e.g., saturated aqueous NaHCO₃ or dilute NaOH) until the pH is >8.[4][7] Then, extract the free base into an organic solvent (like DCM or ethyl acetate), dry the organic layer, and concentrate to yield the final product.[4][7]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield

If your deprotection is slow, incomplete, or results in a low yield, follow this workflow.

G start Low Yield or Incomplete Reaction check_conditions 1. Review Reaction Conditions start->check_conditions increase_acid Increase Acid Conc. (e.g., to 50% TFA) check_conditions->increase_acid Insufficient Acid? increase_time Increase Reaction Time (Monitor by TLC/LC-MS) check_conditions->increase_time Time Too Short? increase_temp Gently Increase Temp. (e.g., to 40°C) check_conditions->increase_temp Reaction Sluggish? check_workup 2. Optimize Work-up increase_acid->check_workup increase_time->check_workup increase_temp->check_workup check_ph Ensure pH > 8 during basification check_workup->check_ph check_extraction Use sufficient solvent for extraction (3x) check_workup->check_extraction check_side_products 3. Analyze for Side Products check_ph->check_side_products check_extraction->check_side_products lcms_analysis Run LC-MS to check for +56 Da adducts check_side_products->lcms_analysis add_scavenger Add Scavenger (e.g., TIS) lcms_analysis->add_scavenger tert-butylation Observed? final_product Improved Yield of Deprotected Piperidine lcms_analysis->final_product No Side Products? add_scavenger->final_product

Troubleshooting workflow for low product yield.
Boc Deprotection Mechanism

Understanding the mechanism can help diagnose issues. The reaction is an acid-catalyzed elimination.

G cluster_0 1. Protonation cluster_1 2. C-O Bond Cleavage cluster_2 3. Decarboxylation BocN R₂N-Boc Hplus + H⁺ BocN->Hplus ProtonatedBocN R₂N-Boc(H⁺) Hplus->ProtonatedBocN ProtonatedBocN_c1 R₂N-Boc(H⁺) Carbocation tert-Butyl Cation + CarbamicAcid R₂N-COOH (Unstable) CarbamicAcid_c2 R₂N-COOH ProtonatedBocN_c1->Carbocation ProtonatedBocN_c1->CarbamicAcid Amine R₂NH (Deprotected Amine) CO2 + CO₂ CarbamicAcid_c2->Amine CarbamicAcid_c2->CO2

Acid-catalyzed Boc deprotection mechanism.

Key Experimental Protocols

Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Deprotection using TFA in DCM

This is a robust and widely used method for Boc deprotection.[3]

Materials:

  • N-Boc protected piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane), if needed

  • Toluene (for co-evaporation)

  • Cold diethyl ether

Procedure:

  • Preparation: Dissolve the Boc-protected piperidine (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.[6]

  • Reagent Addition: If using a scavenger, add it now (e.g., 5% v/v TIS).[3] Slowly add TFA dropwise to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).[3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed (typically 1-4 hours).[1][3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add toluene and concentrate again. Repeat this step two more times to ensure complete removal of residual TFA.[3]

    • The resulting TFA salt can often be precipitated by adding cold diethyl ether, collected by filtration, washed with more cold ether, and dried.[6]

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is a common alternative to TFA and often yields a solid hydrochloride salt.[1]

Materials:

  • N-Boc protected piperidine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol or Ethyl Acetate (optional, as co-solvent)

  • Diethyl ether

Procedure:

  • Preparation: Dissolve the Boc-protected piperidine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (typically a large excess is used, or it can be the reaction solvent).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).[1] A precipitate of the hydrochloride salt may form during the reaction.

  • Work-up:

    • If a precipitate has formed, it can be collected directly by filtration and washed with a non-polar solvent like diethyl ether.[1]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]

References

Technical Support Center: Analytical Methods for (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (S)-1-N-Boc-Piperidine-2-carboxamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurity is the undesired (R)-enantiomer of 1-N-Boc-Piperidine-2-carboxamide. Other potential impurities can arise from the starting materials or as byproducts of the synthesis process. These may include unreacted starting materials like piperidine-2-carboxamide or byproducts from the Boc-protection step.

Q2: Which analytical technique is most suitable for determining the enantiomeric purity of this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating and quantifying the enantiomers of 1-N-Boc-Piperidine-2-carboxamide. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Q3: I am observing peak tailing in my chiral HPLC analysis. What are the possible causes and solutions?

A3: Peak tailing in HPLC can be caused by several factors. For basic compounds like piperidine derivatives, interactions with acidic silanol groups on the silica-based column packing are a common cause. Using a mobile phase additive, such as a small amount of a basic amine like diethylamine (DEA), can help to improve peak shape. Other causes can include column overload, a void at the column inlet, or a partially blocked frit.

Q4: My NMR spectrum of this compound shows broad signals, especially for the protons near the nitrogen. Why is this happening and how can I fix it?

A4: The broadening of signals in the NMR spectrum of Boc-protected piperidines is a well-known phenomenon caused by restricted rotation around the carbamate (N-Boc) bond.[1] This slow rotation on the NMR timescale leads to the presence of multiple conformers (rotamers), which can broaden the signals of nearby protons and carbons. To resolve this, you can acquire the spectrum at an elevated temperature (Variable Temperature NMR). Increasing the temperature accelerates the rotation, leading to the coalescence of the broad signals into sharper peaks. A coalescence temperature of around 50°C is often observed for these types of compounds.[1]

Q5: Can I use quantitative NMR (qNMR) to determine the purity of my this compound sample?

A5: Yes, quantitative NMR (qNMR) can be a powerful technique for determining the purity of your compound without the need for a specific reference standard for each impurity. By using a certified internal standard with a known concentration, you can accurately quantify the amount of this compound in your sample. This method offers high precision and can be complementary to HPLC for a comprehensive purity assessment.

Troubleshooting Guides

Chiral HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak®). - Optimize the mobile phase by varying the ratio of organic modifiers (e.g., ethanol, isopropanol in hexane). - Adjust the column temperature; sometimes a lower or higher temperature can improve resolution.
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Column degradation.- Add a basic modifier like diethylamine (0.1%) to the mobile phase to mask active sites on the column. - Reduce the sample concentration or injection volume. - Use a guard column or replace the analytical column if it's old or has been used extensively.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.
NMR Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
Broad Signals - Restricted rotation around the N-Boc bond leading to rotamers.[1] - Presence of paramagnetic impurities. - Sample concentration is too high.- Perform Variable Temperature (VT) NMR at an elevated temperature (e.g., 50-60 °C) to increase the rate of rotation and sharpen the signals.[1] - Ensure the sample is free from paramagnetic metals. - Dilute the sample.
Poor Signal-to-Noise Ratio - Insufficient sample concentration. - Not enough scans acquired.- Increase the sample concentration if possible. - Increase the number of scans acquired.
Difficulty in Assigning Piperidine Protons - Complex overlapping multiplets in the 1.2-2.9 ppm region.[1]- Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help in assigning the proton and carbon signals unambiguously.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol is a representative method and may require optimization for your specific instrumentation and sample.

Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV detector
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP
Mobile Phase n-Hexane:Ethanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

¹H NMR for Structural Confirmation and Purity Assessment

Instrumentation and Conditions:

ParameterValue
NMR Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Temperature 25°C (for initial analysis), 50-60°C (if peak broadening is observed)
Pulse Program Standard single-pulse proton acquisition
Number of Scans 16 or more, depending on sample concentration

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

Expected Chemical Shifts (in CDCl₃, approximate):

ProtonsChemical Shift (ppm)Multiplicity
Boc (tert-butyl)~1.45singlet
Piperidine ring protons1.2 - 2.9multiplets
C2-H~4.3multiplet
NH₂ (amide)5.3 - 8.0 (variable)broad singlet

Data Presentation

Table 1: Typical Chiral HPLC Performance Data

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (min) ~8.5~9.8
Resolution (Rs) > 2.0-
Tailing Factor (T) 0.9 - 1.20.9 - 1.2
Limit of Detection (LOD) ~0.05%~0.05%
Limit of Quantification (LOQ) ~0.15%~0.15%

Note: These are typical values and may vary depending on the specific HPLC system, column, and conditions used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis Sample Sample Dissolve_in_Solvent Dissolve in appropriate solvent Sample->Dissolve_in_Solvent Filter Filter (0.45 µm) Dissolve_in_Solvent->Filter HPLC Chiral HPLC Analysis Filter->HPLC Enantiomeric Purity NMR NMR Spectroscopy Filter->NMR Structural Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Identification Impurity Identification NMR->Impurity_Identification Final_Report Final_Report Purity_Assessment->Final_Report Quantitative Data Impurity_Identification->Final_Report Structural Data

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic Problem_Observed Analytical Problem Observed (e.g., Poor Peak Shape, Broad Signals) Identify_Technique Identify Analytical Technique (HPLC or NMR) Problem_Observed->Identify_Technique HPLC_Causes Potential HPLC Causes: - Column Issues - Mobile Phase - Sample Overload Identify_Technique->HPLC_Causes HPLC NMR_Causes Potential NMR Causes: - Rotamers (Boc group) - Paramagnetic Impurities - Concentration Identify_Technique->NMR_Causes NMR HPLC_Solutions HPLC Solutions: - Optimize Mobile Phase - Check Column - Adjust Concentration HPLC_Causes->HPLC_Solutions NMR_Solutions NMR Solutions: - Variable Temperature NMR - Sample Purification - Dilute Sample NMR_Causes->NMR_Solutions Resolution Problem Resolved? HPLC_Solutions->Resolution NMR_Solutions->Resolution Continue_Analysis Continue Analysis Resolution->Continue_Analysis Yes Consult_Expert Consult Senior Scientist Resolution->Consult_Expert No

Caption: Logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical data is paramount for structure verification and quality control. This guide provides a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of (S)-1-N-Boc-piperidine-2-carboxamide and compares its spectral features with those of structurally related compounds. The supporting data and experimental protocols are presented to facilitate replication and further investigation.

Comparative NMR Data Analysis

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. By comparing the spectra of this compound with its carboxylic acid analogue and its five-membered ring counterpart, Boc-L-proline amide, we can observe the influence of the C-2 substituent (carboxamide vs. carboxylic acid) and the ring size (piperidine vs. pyrrolidine) on the spectral data.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the proton environments within the molecule. Key signals include the protons of the tert-butyl (Boc) group, the α-proton at C-2, and the diastereotopic protons of the piperidine ring.

CompoundAssignmentChemical Shift (δ) ppm (Solvent)MultiplicityIntegration
This compound Boc (-C(CH₃)₃)~1.44s9H
Piperidine Ring CH₂1.50 - 2.20 (approx.)m6H
H-2 (α-CH)4.29 - 4.31m1H
Amide (-NH₂)5.34 - 8.03 (broad)br s2H
(S)-N-Boc-Piperidine-2-carboxylic Acid -Specific experimental data not available in search results.--
Boc-L-proline amide -Specific experimental data not available in search results.--

Note: The chemical shifts for this compound are approximate values and can vary based on solvent and concentration[1]. The broad range for the amide protons is due to variable hydrogen bonding and exchange rates.

¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals for the carbonyl carbons of the Boc and carboxamide groups, the quaternary and methyl carbons of the Boc group, and the carbons of the piperidine ring are expected. A notable feature in N-Boc protected cyclic amino acids is the potential for signal broadening or duplication due to the presence of rotamers (conformational isomers) arising from restricted rotation around the N-Boc bond[1].

CompoundAssignmentChemical Shift (δ) ppm (Solvent)
This compound Boc (-C (CH₃)₃)28.2 - 28.4
Piperidine Ring CH₂(not specified)
C-2 (α-CH)(not specified)
Boc (-C (CH₃)₃)79.1 - 79.5
Boc (-C =O)154 - 156
Amide (-C =O)172 - 175
(S)-N-Boc-Piperidine-2-carboxylic Acid -Specific experimental data not available in search results.
Boc-L-proline amide -Specific experimental data not available in search results.

Note: The chemical shifts for this compound are approximate values[1].

Experimental Protocols

Acquiring high-quality NMR data requires careful sample preparation and parameter selection. The following is a general protocol for the NMR analysis of N-Boc protected amino acid derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.

NMR Data Acquisition
  • Instrumentation: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve high-resolution spectra.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift axis by referencing the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Compound (5-10 mg for 1H, 20-30 mg for 13C) B Select & Add Deuterated Solvent (~0.7 mL) A->B C Dissolve & Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D Prepared Sample E Lock & Shim D->E F Acquire 1H & 13C Spectra (Set Parameters) E->F G Fourier Transform (FID -> Spectrum) F->G Raw Data (FID) H Phase & Baseline Correction G->H I Reference Spectrum (e.g., to TMS or Solvent) H->I J Analyze Chemical Shifts (δ) I->J Processed Spectra M Assign Signals to Structure J->M K Analyze Integration (1H) K->M L Analyze Multiplicity & J-Coupling (1H) L->M N Structure Confirmation M->N

Caption: Workflow for NMR spectroscopic analysis from sample preparation to structure confirmation.

References

Mass Spectrometry Analysis of (S)-1-N-Boc-Piperidine-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of (S)-1-N-Boc-Piperidine-2-carboxamide and its alternatives. The information presented herein is crucial for the structural elucidation, purity assessment, and metabolic profiling of this compound and related molecular entities in various stages of drug discovery and development.

Executive Summary

This compound is a key building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its mass spectrometric fragmentation is characterized by the predictable cleavage of the tert-butoxycarbonyl (Boc) protecting group, followed by fragmentation of the piperidine ring. This guide outlines the expected fragmentation patterns under Electrospray Ionization (ESI), compares it with an Fmoc-protected analogue and a positional isomer, and provides detailed experimental protocols for reproducible analysis.

Mass Spectrometry Data Comparison

The following tables summarize the predicted key ions for this compound and its comparators under positive ion ESI-MS/MS conditions. These predictions are based on established fragmentation patterns of Boc- and Fmoc-protected amino compounds and piperidine derivatives.[1][2][3][4][5]

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

Ion DescriptionPredicted m/zFragmentation Pathway
[M+H]⁺ (Precursor Ion)229.15Protonated molecule
[M+H - C₄H₈]⁺173.10Loss of isobutylene from the Boc group
[M+H - Boc]⁺129.09Loss of the entire Boc group (C₅H₉O₂)
[M+H - C₄H₈ - CO]⁺145.09Subsequent loss of carbon monoxide from the piperidine ring
[C₄H₉]⁺57.07tert-Butyl cation from the Boc group

Table 2: Comparative ESI-MS/MS Fragmentation Data

CompoundProtecting GroupKey Predicted Fragments (m/z)Differentiating Features
(S)-1-N-Boc -Piperidine-2 -carboxamideBoc229.15, 173.10, 129.09, 57.07Characteristic loss of 56 Da (isobutylene) and 100 Da (Boc group).
(S)-1-N-Fmoc -Piperidine-2 -carboxamideFmoc351.17, 179.08, 153.09Characteristic fragment at m/z 179 corresponding to the fluorenylmethyloxy cation.[3][4][5]
(S)-1-N-Boc -Piperidine-3 -carboxamideBoc229.15, 173.10, 129.09, 57.07While major fragments from the Boc group are identical, the relative intensities of piperidine ring fragments are expected to differ due to the different position of the carboxamide group, influencing ring cleavage.

Predicted Fragmentation Pathway

The fragmentation of this compound in ESI-MS/MS is initiated by the facile cleavage of the Boc protecting group. The protonated molecule readily loses isobutylene to form a key intermediate, which can then undergo further fragmentation.

Predicted ESI-MS/MS Fragmentation of this compound M [M+H]⁺ m/z = 229.15 M_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 173.10 M->M_minus_isobutylene - C₄H₈ t_butyl [C₄H₉]⁺ m/z = 57.07 M->t_butyl Boc fragmentation M_minus_Boc [M+H - Boc]⁺ m/z = 129.09 M_minus_isobutylene->M_minus_Boc - CO₂ piperidine_fragment Piperidine Ring Fragment m/z = 84.08 M_minus_Boc->piperidine_fragment - CONH₂

Caption: Predicted fragmentation of this compound.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution 1:100 with the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion of the working solution at a flow rate of 5-10 µL/min.

  • MS1 Parameters:

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • MS/MS (Product Ion Scan) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 229.15).

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis and comparison.

Mass Spectrometry Analysis Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis stock_solution Prepare 1 mg/mL Stock Solution working_solution Dilute to 10 µg/mL Working Solution stock_solution->working_solution filtration Filter Sample working_solution->filtration ms1_scan MS1 Full Scan to Identify [M+H]⁺ filtration->ms1_scan ms2_scan MS/MS Product Ion Scan of [M+H]⁺ ms1_scan->ms2_scan fragment_identification Identify Fragment Ions ms2_scan->fragment_identification pathway_elucidation Elucidate Fragmentation Pathway fragment_identification->pathway_elucidation comparison Compare with Alternatives pathway_elucidation->comparison

Caption: Workflow for mass spectrometric analysis and comparison.

Conclusion

The mass spectrometric analysis of this compound reveals a predictable fragmentation pattern dominated by the loss of the Boc group. This characteristic fragmentation provides a reliable method for its identification and differentiation from other protected analogues, such as Fmoc derivatives, and positional isomers. The protocols and data presented in this guide serve as a valuable resource for researchers in the pharmaceutical sciences, enabling robust analytical method development and confident structural characterization.

References

A Comparative Guide to the Synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of three primary synthetic routes to the valuable chiral building block, (S)-1-N-Boc-Piperidine-2-carboxamide, is presented. This guide offers a comparative look at methodologies starting from L-glutamic acid, employing catalytic dynamic resolution, and utilizing the resolution of a racemic mixture. The comparison focuses on key performance indicators such as overall yield, purity, reaction time, and qualitative cost considerations, supported by detailed experimental protocols and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

This compound is a crucial chiral intermediate in the synthesis of a variety of pharmaceutical compounds. The stereochemistry at the C2 position of the piperidine ring is often essential for biological activity, making enantiomerically pure starting materials highly sought after. This guide evaluates three distinct and prominent strategies for obtaining this compound, providing both quantitative data and procedural details to inform synthetic planning.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is a critical decision guided by factors such as efficiency, scalability, cost, and the desired stereochemical purity. The following table summarizes the key metrics for the three discussed methods for producing this compound.

MetricSynthesis from L-glutamic acidCatalytic Dynamic Resolution (CDR)Resolution of Racemic Mixture
Overall Yield 44-55%[1]~60-70% (estimated)[2]<50% (for a single enantiomer)
Purity (ee) >99% (starting from chiral pool)High (er up to 96:4)[2]>98% (after resolution)
Reaction Time Multi-day~1-2 daysVariable (can be multi-day)
Cost-Effectiveness Moderate (multi-step, common reagents)Potentially high (chiral ligand cost)Variable (depends on resolving agent/enzyme cost)
Key Advantages High enantiopurity from a natural source.High enantioselectivity in a single step.Utilizes readily available racemic starting material.
Key Disadvantages Long multi-step synthesis.Requires specialized and expensive chiral ligands.Theoretical maximum yield of 50% for the desired enantiomer.

Experimental Protocols and Methodologies

Detailed experimental procedures for each synthetic approach are outlined below, providing a practical guide for laboratory implementation.

Method 1: Synthesis from L-glutamic Acid

This multi-step synthesis leverages the inherent chirality of L-glutamic acid to produce the target compound with high enantiomeric purity. The overall yield for the synthesis of a related substituted piperidine is reported to be between 44% and 55%.[1]

Experimental Protocol:

  • Esterification of L-glutamic acid: L-glutamic acid is converted to its dimethyl ester in quantitative yield using thionyl chloride in methanol.[1]

  • N-Boc Protection: The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine, affording the N-Boc protected diester in approximately 92% yield.[1]

  • Reduction of the Diester: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.

  • Tosylation of the Diol: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride.

  • Intramolecular Cyclization: The ditosylate undergoes intramolecular cyclization upon treatment with a suitable amine to form the piperidine ring.

  • Amidation: The carboxylic acid at the C2 position is then converted to the primary amide. This can be achieved using standard amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) with ammonia or an ammonia source.

Synthesis_from_L_Glutamic_Acid cluster_0 Synthesis from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid Dimethyl Ester Dimethyl Ester L-Glutamic Acid->Dimethyl Ester Esterification N-Boc Protected Diester N-Boc Protected Diester Dimethyl Ester->N-Boc Protected Diester N-Boc Protection Diol Diol N-Boc Protected Diester->Diol Reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation N-Boc-Piperidine Derivative N-Boc-Piperidine Derivative Ditosylate->N-Boc-Piperidine Derivative Cyclization This compound This compound N-Boc-Piperidine Derivative->this compound Amidation

Synthesis from L-Glutamic Acid Workflow
Method 2: Catalytic Dynamic Resolution (CDR)

This elegant method allows for the highly enantioselective synthesis of 2-substituted piperidines from a racemic precursor. The key step is the dynamic resolution of a racemic N-Boc-2-lithiopiperidine intermediate using a chiral ligand.

Experimental Protocol:

  • Formation of Racemic N-Boc-2-lithiopiperidine: N-Boc-piperidine is deprotonated at the C2 position using a strong base such as s-BuLi in the presence of TMEDA at low temperature (-78 °C) to generate the racemic organolithium species.[2]

  • Catalytic Dynamic Resolution: A substoichiometric amount (e.g., 10 mol%) of a chiral ligand is added to the solution of the racemic organolithium. The mixture is warmed to a specific temperature (e.g., -45 °C) for a period to allow for equilibration to favor one enantiomer of the organolithium-ligand complex.[2]

  • Quenching with an Electrophile (CO₂): The equilibrated mixture is cooled back to low temperature (-78 °C) and quenched with carbon dioxide (e.g., by bubbling CO₂ gas or adding dry ice) to form (S)-1-N-Boc-piperidine-2-carboxylic acid with high enantiomeric excess.

  • Amidation: The resulting carboxylic acid is converted to the primary carboxamide using standard amide coupling procedures as described in Method 1.

CDR_Workflow cluster_1 Catalytic Dynamic Resolution N-Boc-Piperidine N-Boc-Piperidine rac-N-Boc-2-lithiopiperidine rac-N-Boc-2-lithiopiperidine N-Boc-Piperidine->rac-N-Boc-2-lithiopiperidine Deprotonation Enantioenriched Lithiopiperidine Enantioenriched Lithiopiperidine rac-N-Boc-2-lithiopiperidine->Enantioenriched Lithiopiperidine CDR with Chiral Ligand (S)-N-Boc-Pipecolic Acid (S)-N-Boc-Pipecolic Acid Enantioenriched Lithiopiperidine->(S)-N-Boc-Pipecolic Acid Quench with CO2 This compound This compound (S)-N-Boc-Pipecolic Acid->this compound Amidation

Catalytic Dynamic Resolution Workflow
Method 3: Resolution of a Racemic Mixture

This classical approach involves the synthesis of a racemic mixture of the target compound or a precursor, followed by separation of the enantiomers. While the theoretical yield for the desired enantiomer is limited to 50%, this method can be practical if an efficient resolution technique is available.

Experimental Protocol:

  • Synthesis of Racemic 1-N-Boc-Piperidine-2-carboxamide:

    • Start with racemic piperidine-2-carboxylic acid.

    • Protect the nitrogen with a Boc group using (Boc)₂O.

    • Convert the carboxylic acid to the primary amide using standard coupling reagents. This can be performed in a stepwise or one-pot fashion.

  • Chiral Resolution: The racemic carboxamide can be resolved using several techniques:

    • Diastereomeric Salt Formation: This involves reacting the racemic compound (if it has a suitable acidic or basic handle) with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

    • Enzymatic Resolution: Specific enzymes can selectively hydrolyze one enantiomer of a derivative (e.g., an ester or amide), allowing for the separation of the unreacted enantiomer from the hydrolyzed product. For instance, a lipase could be used to selectively acylate one enantiomer of a related precursor.

Resolution_Workflow cluster_2 Resolution of Racemic Mixture rac-Piperidine-2-carboxylic acid rac-Piperidine-2-carboxylic acid rac-1-N-Boc-Piperidine-2-carboxamide rac-1-N-Boc-Piperidine-2-carboxamide rac-Piperidine-2-carboxylic acid->rac-1-N-Boc-Piperidine-2-carboxamide Boc Protection & Amidation Separated Enantiomers Separated Enantiomers rac-1-N-Boc-Piperidine-2-carboxamide->Separated Enantiomers Chiral Resolution This compound This compound Separated Enantiomers->this compound (R)-1-N-Boc-Piperidine-2-carboxamide (R)-1-N-Boc-Piperidine-2-carboxamide Separated Enantiomers->(R)-1-N-Boc-Piperidine-2-carboxamide

Resolution of Racemic Mixture Workflow

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher or organization. The synthesis from L-glutamic acid offers a reliable method to obtain high enantiopurity, albeit through a lengthy process. The Catalytic Dynamic Resolution presents a more elegant and potentially higher-yielding approach, though it may be limited by the cost and availability of the chiral ligand. Finally, the resolution of a racemic mixture provides a straightforward path if an efficient separation method can be established, but with the inherent limitation of a 50% maximum yield for the desired enantiomer. This guide provides the necessary data and protocols to make an informed decision based on these trade-offs.

References

Stereoisomers in Drug Development: A Comparative Analysis of (S) and (R)-1-N-Boc-Piperidine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on the Biological Activity of Piperidine Carboxamide Enantiomers

In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the biological activity of (S) and (R) enantiomers of a piperidine carboxamide derivative, using a potent anti-malarial agent as a case study to illustrate these fundamental principles. Due to a lack of publicly available, direct comparative studies on the biological activity of (S)- and (R)-1-N-Boc-piperidine-2-carboxamide, this guide will focus on a closely related analog, the piperidine carboxamide SW042, for which significant enantiomer-dependent activity has been reported.

Introduction to Stereoselectivity in Piperidine Derivatives

Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals, valued for their synthetic tractability and ability to interact with biological targets. The introduction of a chiral center, as is present in 1-N-Boc-piperidine-2-carboxamide, necessitates the evaluation of each enantiomer's biological properties. The spatial arrangement of substituents can dramatically influence binding affinity to receptors and enzymes, metabolic stability, and overall efficacy.

A compelling example of stereoselectivity is observed in the anti-malarial piperidine carboxamide, SW042. This compound provides a clear and quantifiable illustration of how chirality governs biological function.

Quantitative Comparison of Anti-Malarial Activity

The anti-malarial activity of the enantiomers of SW042 was evaluated against drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum. The (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer.

CompoundTarget/Assay(S)-Enantiomer EC50(R)-Enantiomer EC50Racemic SW042 EC50 (3D7)Racemic SW042 EC50 (Dd2)Fold Difference (S vs. R)
SW042 P. falciparum asexual blood stage growthX100X0.14 µM0.19 µM100

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent compound.

Experimental Protocols

The following is a detailed methodology for the in vitro anti-malarial activity assay used to determine the EC50 values of compounds against P. falciparum.

In Vitro Anti-malarial Drug Sensitivity Assay (SYBR Green I-based)

1. Culture of Plasmodium falciparum

  • P. falciparum strains (e.g., 3D7 and Dd2) are maintained in a continuous in vitro culture of human erythrocytes.[1]

  • The culture medium consists of RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[1]

  • Cultures are maintained at a 2-5% hematocrit in sterile culture flasks and incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[1]

  • Parasite growth is monitored daily by Giemsa-stained thin blood smears, and cultures are sub-cultured every 2-3 days to maintain a parasitemia of 1-5%.[1]

  • For the assay, parasite cultures are synchronized to the ring stage using methods like sorbitol treatment.[1]

2. Assay Procedure

  • The test compounds are serially diluted in an appropriate solvent and then further diluted in the culture medium.

  • 100 µL of each drug dilution is added in triplicate to a 96-well, black, clear-bottom microplate. Control wells containing no drug (parasitized red blood cells) and background wells (uninfected red blood cells) are included.[1]

  • A synchronized ring-stage parasite culture is diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% in the culture medium.[1]

  • 100 µL of this parasite suspension is added to each well of the drug plate, for a final volume of 200 µL per well.[1]

  • The plate is incubated for 72 hours under the same conditions as the parasite culture.

3. Lysis and Staining

  • After incubation, the plates are frozen to lyse the red blood cells.

  • A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • The plate is incubated in the dark at room temperature to allow the dye to bind to the parasite DNA.

4. Data Acquisition and Analysis

  • Fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • The average fluorescence from the background control wells is subtracted from all other readings.

  • The data is normalized, with the fluorescence of the drug-free control wells representing 100% parasite growth.

  • The EC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve using statistical software.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro anti-malarial drug sensitivity assay.

Experimental_Workflow cluster_preparation Culture Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Culture P. falciparum Culture (3D7 & Dd2 strains) Sync Synchronization (Ring Stage) Culture->Sync AddParasites Addition of Synchronized Parasites Sync->AddParasites Dilution Serial Dilution of (S) & (R) Enantiomers Plating Plating in 96-well Plate Dilution->Plating Plating->AddParasites Incubation 72h Incubation AddParasites->Incubation Lysis Cell Lysis & SYBR Green Staining Incubation->Lysis Fluorescence Fluorescence Reading Lysis->Fluorescence Analysis EC50 Calculation Fluorescence->Analysis

Caption: Workflow for determining the EC50 of enantiomers against P. falciparum.

Signaling Pathway and Mechanism of Action

While the precise molecular target of SW042 was not detailed in the initial high-throughput screening, the significant difference in potency between the (S) and (R) enantiomers strongly implies a specific interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket. This stereospecificity is a hallmark of drug-target interactions where a precise three-dimensional fit is required for activity.

The following diagram illustrates the conceptual relationship between the enantiomers and their differential interaction with a hypothetical biological target.

Enantiomer_Target_Interaction cluster_enantiomers Enantiomers cluster_target Biological Target cluster_activity Biological Activity S_Enantiomer (S)-Enantiomer Target Chiral Binding Site (e.g., Enzyme Active Site) S_Enantiomer->Target Optimal Fit R_Enantiomer (R)-Enantiomer R_Enantiomer->Target Poor Fit High_Activity High Potency (Inhibition of Parasite Growth) Target->High_Activity Low_Activity Low Potency Target->Low_Activity

Caption: Differential binding of enantiomers to a chiral biological target.

Conclusion

The case of the anti-malarial piperidine carboxamide SW042 provides compelling evidence for the critical role of stereochemistry in determining the biological activity of piperidine-2-carboxamide derivatives. The 100-fold difference in potency between the (S) and (R) enantiomers underscores the necessity of synthesizing and evaluating individual enantiomers in drug discovery programs. Although direct comparative data for (S)- and (R)-1-N-Boc-piperidine-2-carboxamide are not available, the principles of stereoselectivity demonstrated by closely related analogs strongly suggest that these enantiomers would also exhibit distinct biological profiles. Therefore, for any research or development involving 1-N-Boc-piperidine-2-carboxamide as a scaffold or intermediate, it is imperative to consider the potential for stereoisomer-specific effects.

References

A Comparative Guide to the Purity Analysis of (S)-1-N-Boc-Piperidine-2-carboxamide by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (S)-1-N-Boc-Piperidine-2-carboxamide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). While direct comparative studies on this specific molecule are limited in publicly available literature, this document compiles and extrapolates data from the analysis of structurally similar compounds to offer valuable starting points for method development and selection. Alternative analytical techniques are also discussed.

Comparison of Chiral HPLC Methods

Chiral stationary phase (CSP) chromatography is the most reliable and widely used technique for the enantiomeric purity assessment of this compound.[1] The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation of the (S)- and (R)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a broad range of chiral compounds, including N-protected amino acids and their derivatives.

The following table summarizes potential chiral HPLC methods based on the successful separation of analogous compounds. These methods serve as a strong foundation for the analysis of this compound and should be optimized for specific laboratory conditions.

Parameter Method 1 (Illustrative) Method 2 (Illustrative) Method 3 (Alternative Mode)
Chiral Stationary Phase Chiralpak® IA (Amylose-based)Chiralcel® OD-H (Cellulose-based)Crownpak® CR-I(+) (Crown ether-based)
Particle Size 5 µm5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm150 x 4.0 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (80:20, v/v) with 0.1% DiethylaminePerchloric Acid Solution (pH 2.0) / Methanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C25 °C
Detection Wavelength 220 nm225 nm210 nm
Expected Elution Order Not DeterminedNot DeterminedD-enantiomer then L-enantiomer
Suitability Broad applicability for N-protected amino acid derivatives.Proven for similar piperidine structures.Specific for compounds with primary amine groups, may require de-Boc protection.

Experimental Protocols

Detailed methodologies for the illustrative chiral HPLC methods are provided below. These protocols are intended as a starting point and will likely require optimization and validation for the specific analysis of this compound.

Method 1: Chiral HPLC on a Polysaccharide-Based (Amylose) CSP

This method is based on established protocols for the separation of N-protected amino acid derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a solution of the racemic mixture to ensure a baseline separation of the two enantiomers with a resolution (Rs) of >1.5.

Method 2: Chiral HPLC on a Polysaccharide-Based (Cellulose) CSP

This method is adapted from procedures used for similar piperidine-containing compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Ethanol in an 80:20 (v/v) ratio containing 0.1% Diethylamine to improve peak shape. The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability: Verify the system performance by injecting a racemic standard to confirm a resolution of >1.5 between the enantiomeric peaks.

Alternative Analytical Techniques

While chiral HPLC is the gold standard for enantiomeric purity analysis, other techniques can be employed for both chiral and achiral purity assessment.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. Chiral separations in SFC typically utilize the same types of polysaccharide-based columns as HPLC, with supercritical CO2 as the primary mobile phase component, modified with an alcohol such as methanol or ethanol. For basic compounds like piperidine derivatives, an amine additive is often beneficial.[2]

  • Gas-Liquid Chromatography (GLC): A source has indicated that the enantiomeric excess of this compound can be determined by GLC, with reported retention times of approximately 8.7 minutes for the (S)-enantiomer and 9.4 minutes for the (R)-enantiomer under optimized conditions.[1] However, detailed experimental parameters for this GLC method were not available.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be used for chiral analysis. The separation is based on the differential migration of enantiomers in a capillary under the influence of an electric field, often with the aid of a chiral selector added to the buffer.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chiral HPLC method development and the logical relationship between different analytical techniques for purity assessment.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_racemate Prepare Racemic Standard system_suitability System Suitability Test (Inject Racemate, Resolution > 1.5) prep_racemate->system_suitability prep_sample Prepare (S)-Enantiomer Sample sample_analysis Sample Analysis (Inject (S)-Enantiomer) prep_sample->sample_analysis hplc_system HPLC System with Chiral Column method_dev Method Development & Optimization (Mobile Phase, Flow Rate, Temp.) hplc_system->method_dev method_dev->system_suitability system_suitability->sample_analysis peak_integration Peak Integration sample_analysis->peak_integration purity_calc Calculate Enantiomeric Purity (%ee) peak_integration->purity_calc

Workflow for Chiral HPLC Purity Analysis.

analytical_techniques cluster_purity Purity Analysis of this compound cluster_methods Analytical Methods enantiomeric_purity Enantiomeric Purity chiral_hplc Chiral HPLC enantiomeric_purity->chiral_hplc chiral_sfc Chiral SFC enantiomeric_purity->chiral_sfc chiral_ce Chiral CE enantiomeric_purity->chiral_ce chemical_purity Chemical Purity (Achiral) gc_ms GC-MS chemical_purity->gc_ms rp_hplc Reversed-Phase HPLC chemical_purity->rp_hplc

Analytical Techniques for Purity Assessment.

References

A Comparative Guide to (S)-1-N-Boc-Piperidine-2-carboxamide and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-Piperidine-2-carboxamide is a versatile building block in medicinal chemistry, prized for its role in the synthesis of complex pharmaceutical agents.[1] Its rigid piperidine scaffold and protected amine functionality make it a valuable starting material for creating diverse and biologically active molecules.[1] This guide provides a comprehensive comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform strategic decisions in drug design and development.

Physicochemical Properties: A Comparative Analysis

The selection of a building block is a critical step in drug discovery, profoundly influencing the physicochemical properties and ultimately the pharmacokinetic profile of a drug candidate. The following table summarizes the key properties of this compound and its common alternatives.

CompoundStructureMolecular Weight ( g/mol )CAS NumberKey Features
This compound ~228.2978058-41-0Chiral scaffold with a carboxamide group at the 2-position, offering a specific stereochemical orientation for targeted interactions.[2]
(Rac)-1-N-Boc-Piperidine-2-carboxamide 228.29388077-74-5Racemic mixture, useful for initial screening before investing in enantiomerically pure synthesis.[3][4]
(S)-1-N-Boc-Piperidine-3-carboxamide 228.2991419-49-7Positional isomer with the carboxamide at the 3-position, providing a different vector for substituent orientation and potentially altering receptor binding.[5]
1-N-Boc-Piperidine-4-carboxamide 228.29Not readily availablePositional isomer with the carboxamide at the 4-position, offering a symmetrical substitution pattern.
(S)-1-Boc-piperidine-2-carboxylic acid 229.2726250-84-0The corresponding carboxylic acid, providing a handle for amide bond formation with a wide range of amines.[6][7]
(S)-1-Boc-piperidine-3-carboxylic acid 229.2788495-54-9A positional isomer of the carboxylic acid, offering a different substitution pattern for SAR studies.[8]
N-Boc-piperidine-4-carboxylic acid 229.2784358-13-4A symmetrical carboxylic acid building block, widely used in the synthesis of various pharmaceutical compounds.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of these compounds. Below are representative procedures for the synthesis and characterization of this compound and related derivatives.

General Synthesis of N-Boc-Piperidine Carboxamides

A common method for the synthesis of N-Boc-piperidine carboxamides involves the coupling of the corresponding N-Boc-piperidine carboxylic acid with an amine.

Protocol:

  • Activation of the Carboxylic Acid: Dissolve the N-Boc-piperidine carboxylic acid (1 equivalent) and a coupling agent such as HOBt (1.1 equivalents) in an anhydrous solvent like DCM or DMF.

  • Amine Addition: Add the desired amine (1 equivalent) to the solution.

  • Base Addition: Add a tertiary amine base, such as triethylamine (1.2 equivalents), to the reaction mixture.

  • Carbodiimide Addition: Cool the mixture to 0 °C in an ice bath and add a carbodiimide activator like DCC or EDC (1.1 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is typically partitioned between an organic solvent and an aqueous solution (e.g., 5% NaHCO3).[10] The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and conformational analysis of these molecules.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound exhibits characteristic signals. The protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet around 1.44 ppm.[2] The proton at the C-2 position, adjacent to the carboxamide group, resonates as a multiplet in the range of 4.29-4.31 ppm.[2] The remaining piperidine ring protons show complex multiplet patterns.[2]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum can show broadening of signals for carbons near the nitrogen atom due to the restricted rotation of the Boc group, indicating the presence of rotamers.[2]

Chiral Purity Analysis by Gas-Liquid Chromatography (GLC)

The enantiomeric excess (ee) of chiral piperidine derivatives is crucial for their application in pharmaceuticals and is often determined by GLC.

Protocol:

  • Column: A chiral stationary phase, such as a Chiralpak AD-H column, is typically used.[2]

  • Mobile Phase: A mixture of hexane and an alcohol like ethanol or 2-propanol (e.g., 90:10 to 95:5 v/v) is commonly employed as the mobile phase.[2]

  • Analysis: The enantiomers will have different retention times, allowing for their separation and quantification. For this compound, high-quality samples typically exhibit an enantiomeric excess greater than 98%.[2]

Application in Drug Discovery: Targeting G-Protein Coupled Receptors (GPCRs)

Piperidine and its derivatives are prevalent scaffolds in drugs targeting G-protein coupled receptors (GPCRs).[11] These receptors are involved in a wide range of physiological processes, making them attractive targets for therapeutic intervention. The following diagram illustrates a simplified GPCR signaling pathway that can be modulated by antagonists developed from piperidine-based building blocks.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist_action Antagonist Action GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand (e.g., Antagonist) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Antagonist This compound Derivative Antagonist->GPCR Blocks Ligand Binding

Caption: Simplified GPCR signaling pathway and the inhibitory action of an antagonist.

Synthetic Workflow for Piperidine-based Drug Candidates

The synthesis of a drug candidate often involves a multi-step process. The following diagram outlines a general workflow for the synthesis of a piperidine-containing compound using this compound as a starting material.

Synthetic_Workflow Start This compound Step1 Modification of Carboxamide Start->Step1 Step2 Deprotection of Boc Group Step1->Step2 Step3 Functionalization of Amine Step2->Step3 Final_Compound Final Drug Candidate Step3->Final_Compound

Caption: General synthetic workflow for elaborating a piperidine scaffold.

Conclusion

This compound is a valuable and versatile building block in drug discovery. However, a thorough evaluation of its positional isomers and related carboxylic acid derivatives can unlock new possibilities in scaffold design and lead to the identification of drug candidates with improved properties. The choice of building block should be a strategic decision based on the specific synthetic route and the desired biological and physicochemical characteristics of the final compound.

References

A Comparative Guide to Enantiomeric Excess Determination of (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of quality control, process development, and regulatory compliance. This guide provides an objective comparison of three common analytical techniques for determining the enantiomeric excess of (S)-1-N-Boc-Piperidine-2-carboxamide: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR) with Chiral Solvating Agents. This comparison is supported by experimental data and detailed methodologies to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy and precision, sample throughput, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)¹H NMR with Chiral Solvating Agents (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct chemical shifts for the enantiomers.
Resolution High (typically > 1.5, with values > 4.0 achievable)[1][2]Very highVariable, depends on the analyte-CSA interaction.
Analysis Time 10 - 30 minutes10 - 20 minutes< 5 minutes per sample
Limit of Detection (LOD) Low (ng/mL to µg/mL range)Very low (pg to ng range)Higher, typically requires mg of sample.
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Very low (pg to ng range)Higher, typically requires mg of sample.
Accuracy HighHighModerate to High
Precision High (RSD < 2%)High (RSD < 2%)Moderate (RSD can be higher)
Sample Preparation Simple dissolution in mobile phase.May require derivatization to increase volatility.Simple mixing of analyte and CSA in an NMR tube.
Instrumentation Cost Moderate to HighModerateHigh (NMR spectrometer)
Throughput ModerateModerate to HighHigh
Destructive NoYesNo

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Weigh (S)-1-N-Boc-Piperidine- 2-carboxamide Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate Enantiomers on Chiral Column Inject->Separate Detect Detect with UV Detector Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Chiral HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample Weigh (S)-1-N-Boc-Piperidine- 2-carboxamide Sample Derivatize Derivatize (if necessary) Sample->Derivatize Dissolve Dissolve in appropriate solvent Derivatize->Dissolve Inject Inject into GC System Dissolve->Inject Separate Separate Enantiomers on Chiral Capillary Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Chiral GC Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹H NMR Analysis cluster_data Data Processing Sample Weigh (S)-1-N-Boc-Piperidine- 2-carboxamide Sample CSA Add Chiral Solvating Agent Sample->CSA Dissolve Dissolve in Deuterated Solvent CSA->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Identify Identify Diastereotopic Signals Acquire->Identify Integrate Integrate Signal Areas Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

¹H NMR with CSA Experimental Workflow.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. For this compound, a normal-phase method using a polysaccharide-based chiral stationary phase is often effective.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV detector.

Chromatographic Conditions:

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape.[3] The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers.

  • Integrate the peak areas of both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Note on Pre-column Derivatization: For compounds with poor chromophores, pre-column derivatization can be employed to enhance UV detection. A method for a similar compound, piperidin-3-amine, involved derivatization with p-toluenesulfonyl chloride (PTSC) in the presence of a base.[1][2] This approach could be adapted for the amide if sensitivity is an issue.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and thermal stability for GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Chiral Column: A cyclodextrin-based capillary column, such as one coated with a derivative of β-cyclodextrin.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes. (This is a starting point and requires optimization for the specific analyte and column.)

Sample Preparation (with Derivatization):

  • Accurately weigh a small amount of the sample (e.g., 1-2 mg).

  • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).

  • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • Cool the sample to room temperature before injection.

Data Analysis:

  • Identify the peaks corresponding to the derivatized enantiomers.

  • Integrate the peak areas.

  • Calculate the enantiomeric excess using the same formula as for the HPLC method.

¹H NMR Spectroscopy with Chiral Solvating Agents (CSA)

¹H NMR spectroscopy in the presence of a chiral solvating agent offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Add 1 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative). The choice of CSA and the stoichiometry may require screening to find the optimal conditions for signal separation.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Gently shake the tube to ensure complete dissolution.

NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

Data Analysis:

  • Identify a proton signal in the analyte that is well-resolved into two distinct signals (one for each diastereomeric complex). Protons close to the chiral center are most likely to show separation.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess based on the ratio of the integrals.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC, and ¹H NMR with chiral solvating agents.

  • Chiral HPLC is a versatile and robust method that often serves as the gold standard, providing high resolution and accuracy.

  • Chiral GC offers excellent separation efficiency and speed but may necessitate a derivatization step to handle the non-volatile nature of the analyte.

  • ¹H NMR with a Chiral Solvating Agent is a rapid and non-destructive technique that is particularly useful for high-throughput screening, although it may have a higher limit of detection compared to chromatographic methods.

The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and the instrumentation available in the laboratory. For routine quality control, a validated Chiral HPLC method is often the most appropriate choice.

References

Safety Operating Guide

Navigating the Disposal of (S)-1-N-Boc-Piperidine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (S)-1-N-Boc-Piperidine-2-carboxamide, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles to protect against splashes.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves), inspecting them before each use.

  • Body Protection: A laboratory coat is essential to protect against skin contact.

Engineering Controls:

  • All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1][2][3]

In the event of a spill, evacuate the area, ensure proper ventilation, and contain the spill using an inert absorbent material.[2][4] Prevent the spill from entering drains or waterways.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local environmental control regulations.[4][6] Do not dispose of this chemical down the drain or in regular trash.[2][7]

1. Waste Characterization: The first step is to classify the waste material. In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. This is a prudent approach based on its nature as a synthetic organic compound containing a piperidine ring and a Boc protecting group.

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]

  • Store waste this compound separately from incompatible materials, such as strong oxidizing agents and strong acids.[4]

  • Keep it away from water and aqueous solutions if it is water-reactive.[8]

3. Containerization and Labeling:

  • Container Selection: Use a dedicated, chemically compatible container with a secure, leak-proof closure.[6][8] The container should be in good condition and appropriate for the volume of waste.[6]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[2][8]

    • The full chemical name: "this compound".[2]

    • The building and room number where the waste was generated.[8]

    • A clear indication of the associated hazards (e.g., "Irritant," "Handle with Care"). While not classified as hazardous under GHS by all reports for similar compounds, it's best practice to note potential irritation.[1][9]

    • The accumulation start date.[2]

4. Storage:

  • Waste should be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[8]

  • This area must be under the control of laboratory personnel and inspected weekly for any leaks.[8]

  • Do not store more than 55 gallons of hazardous waste in your laboratory at one time.[10] Full containers should be removed promptly.[10]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner, often through controlled incineration.[2][11]

  • Never transport hazardous waste yourself.[10]

Disposal of Empty Containers:

  • A container that has held this compound can be disposed of as regular trash only after it has been completely emptied, with as little residue as possible remaining.[10]

  • For more hazardous materials, containers should be triple-rinsed with a suitable solvent.[11] The rinseate must be collected and disposed of as hazardous waste.[10]

  • After cleaning, deface all chemical labels on the container before disposal.[10]

Below is a logical workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in a Labeled, Sealed, Compatible Container segregate->containerize labeling Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Chemical Waste Facility ehs_contact->disposal

Disposal Workflow for this compound

References

Personal protective equipment for handling (S)-1-N-Boc-Piperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-1-N-Boc-Piperidine-2-carboxamide. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a powdered substance, a comprehensive PPE strategy is necessary to minimize exposure.[1][2] This includes protection for the eyes, skin, and respiratory system.

Eye and Face Protection:

  • Wear tightly fitting safety goggles or safety glasses with side shields to protect against dust particles and potential splashes.[1][3]

  • A face shield may be required for operations with a higher risk of splashing.[3][4]

Skin Protection:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[5] Thicker gloves generally offer better protection.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[4]

  • Protective Clothing: A lab coat or long-sleeved shirt and long pants are required to cover all exposed skin.[1] For larger quantities or tasks with a higher risk of dust generation, chemical-resistant coveralls may be necessary.[2]

  • Footwear: Closed-toe shoes with non-slip soles must be worn in the laboratory.[1]

Respiratory Protection:

  • Due to the powdered nature of the compound and the potential for inhalation of airborne particles, respiratory protection is critical.[1][2]

  • A NIOSH-approved N-95 or N-100 particulate respirator is recommended when handling the solid compound outside of a certified chemical fume hood.[4]

  • Surgical masks do not provide adequate protection from chemical dust and should not be used.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment for the specific procedure being performed.[5]

  • Whenever possible, handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]

2. Weighing and Dispensing:

  • Weigh the powdered compound in a fume hood or a ventilated balance enclosure to contain any dust.

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.

3. In-Experiment Use:

  • When adding the compound to reaction vessels, do so carefully to prevent splashing or dust generation.

  • Keep containers of the compound tightly closed when not in use.[6]

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9] Remove contaminated clothing.[10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8][9][10] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention.[8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For large spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated PPE, weighing papers, and reaction byproducts, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless it is chemically compatible. Waste from the removal of the Boc protecting group, which often involves acids like trifluoroacetic acid (TFA), should be handled as corrosive chemical waste.[11][12]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.[7]

Quantitative Safety Data Summary

Hazard Classification Exposure Controls and Personal Protective Equipment
Skin Irritation Gloves: Chemical-resistant (e.g., nitrile). Clothing: Lab coat, long sleeves.
Eye Irritation Eye Protection: Safety goggles or glasses with side shields.
Respiratory Irritation Respiratory Protection: N-95 or N-100 respirator. Engineering Controls: Fume hood.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed when handling this compound:

General Weighing and Solution Preparation Protocol:

  • Don all required PPE (lab coat, safety glasses, gloves, respirator).

  • Perform all operations within a certified chemical fume hood.

  • Place a tared weigh boat on an analytical balance.

  • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Record the mass.

  • Carefully add the solid to the reaction vessel or solvent.

  • Tightly cap the stock container and return it to its designated storage location.

  • Clean any residual powder from the balance and work surface using a damp cloth, and dispose of the cloth as chemical waste.

  • Dispose of the weigh boat and any contaminated materials in the designated solid waste container.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weighing in Fume Hood DonPPE->Weighing Experiment In-Experiment Use Weighing->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Process q1 Handling Solid Powder? a1_yes Wear Gloves & Lab Coat q1->a1_yes Yes q2 Risk of Splashing? q3 Outside of Fume Hood? q2->q3 No a2_yes Wear Safety Goggles/Face Shield q2->a2_yes Yes a3_yes Wear N-95/N-100 Respirator q3->a3_yes Yes a_end Proceed with Caution q3->a_end No a1_yes->q2 a2_yes->q3 a3_yes->a_end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.